For researchers, the basic chemical and sourcing information for this compound is summarized in the table below.
| Property | Description |
|---|---|
| IUPAC Name | (2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-2,3-dihydrochromen-4-one [1] |
| Chemical Formula | C₁₅H₁₂O₆ [2] [1] |
| Molecular Weight | 288.26 g/mol [1] |
| CAS Number | 20725-03-5 [1] |
| Chemical Family | Flavan-3-ol (a flavanonol) [2] |
| Synonyms | Dihydrofisetin [2] [1] |
| Source | Peel/wood of Toxicodendron vernicifluum (formerly Rhus verniciflua Stokes) [2] [1] |
| Commercial Purity | Available at ~98% purity for research (e.g., BOC Sciences) [1] |
The primary challenge in utilizing RVS is the presence of urushiol, a potent allergenic toxin [3]. Therefore, a detoxification step is critical for safe use in pharmacological research. Different processing methods significantly impact the final this compound content and overall bioactivity of the extract [4].
The workflow for preparing bioactive, allergen-free RVS extracts involves multiple steps, which can be summarized as follows:
A comparative study analyzed three commercially available, detoxified RVS extracts [4]:
The this compound content in these extracts, along with other key phenolic compounds, is detailed in the table below. This highlights how the choice of detoxification method directly influences the chemical profile of the final product.
Table: Phenolic Compound Content in Differently Processed RVS Extracts (mg/g) [4]
| Compound | DRVE | FRVE | FFRVE |
|---|---|---|---|
| Gallic Acid | 0.31 | 0.26 | 0.24 |
| This compound | 0.60 | 0.44 | 0.18 |
| Fisetin | 0.08 | 0.08 | 0.07 |
| Quercetin | 0.07 | 0.07 | 0.05 |
This compound and RVS extracts rich in this compound exhibit a range of biological activities with potential therapeutic relevance. Key mechanisms and experimental findings are summarized below.
Table: Documented Bioactivities of this compound and RVS Extracts
| Bioactivity | Experimental Model | Key Findings & Proposed Mechanism | Source |
|---|---|---|---|
| Anti-cancer (Anti-metastatic) | Human AGS gastric cancer cells | Suppressed migration/invasion. Mechanism: Inhibited MMP-9, uPA, and STAT3 phosphorylation; stimulated PAI-1 expression. [3] | [3] |
| Neuroprotective | 6-hydroxydopamine-induced neuronal cell death model | Showed protective effects against neuronal cell death, suggesting potential for Parkinson's disease research. [2] [5] | [2] [5] |
| Anti-proliferative | Human lymphoma (BJAB) cells | Inhibited DNA synthesis and induced apoptosis. [6] | [6] |
| Antioxidant | In vitro radical scavenging assays | Contributes to the free radical scavenging activity of RVS extracts. [6] [5] | [6] [5] |
| Antimicrobial | Propionibacterium acnes & Trichophyton rubrum | RVS extracts (especially FRVE) showed inhibitory zones in disk diffusion assays. [4] | [4] |
| Hepatic Lipogenesis Inhibition | Oleic acid-induced steatosis in HepG2 cells | RVS extracts (especially FRVE) reduced lipid accumulation via activation of AMPK and PPAR pathways. [4] | [4] |
A 2020 study provides a clear example of a signaling pathway through which an allergen-free RVS extract (with high this compound content) exerts anti-metastatic effects. The proposed mechanism can be visualized as follows:
| ADME Phase | Core Investigation Objective | Common Experimental Methods |
|---|
| Absorption | Assess the rate and extent of compound uptake into systemic circulation [1]. | - In vitro: Solubility/stability in artificial gastrointestinal fluids; permeability assays using cell cultures (e.g., Caco-2) [2].
Modern drug development heavily relies on advanced analytical technologies and model-informed strategies to streamline ADME profiling:
The following workflow diagram illustrates how these different elements and methods integrate in a typical ADME study.
Integrated workflow for conducting ADME studies, combining in vitro and in vivo methods with model-informed analysis.
Fustin is a flavan-3-ol type flavonoid, chemically identified as (2R,3R)-3,3′,4′,7-Tetrahydroxyflavan-4-one [1] [2]. This secondary metabolite is primarily extracted from the heartwood of Rhus verniciflua (also known as the lacquer tree) and is also present in other sources including Acacia vestita, Acacia carneorum, and peanut skins (Arachis hypogaea L.) [1] [2] [3]. The compound's bioactivity is largely attributed to its specific molecular architecture, characterized by the absence of a double bond in its C-ring and the presence of hydroxyl groups at the 3, 7, 3', and 4' positions [1] [2]. These structural features are critical for its potent antioxidant and free radical-scavenging properties. Historically used in traditional medicine for conditions like rheumatoid arthritis and as a food additive, this compound has recently gained significant scientific interest for its potential neuroprotective effects against various neurodegenerative pathologies [1] [2] [3]. This guide provides a comprehensive technical overview of this compound's mechanisms of action, experimental evidence, and potential therapeutic applications, tailored for researchers and drug development professionals.
This compound exerts its neuroprotective effects through a multi-faceted approach, targeting several critical cellular pathways implicated in neuronal damage and degeneration. The principal mechanisms are summarized in the table below and elaborated upon in the subsequent sections.
Table 1: Core Neuroprotective Mechanisms of this compound
| Mechanism of Action | Key Molecular Targets & Effects | Experimental Evidence |
|---|---|---|
| Antioxidant Activity | ↑ GSH, SOD, CAT; ↓ MDA and ROS levels; Scavenges free radicals | 3-NPA-induced HD rat model [1] [2] |
| Anti-inflammatory Action | ↓ TNF-α, IL-1β, COX; ↓ iNOS and NO production | 3-NPA-induced HD rat model [1] [2] |
| Modulation of Neurotransmitters | Restores GABA and glutamate levels; Modulates BDNF | 3-NPA-induced HD rat model [1] [2] |
| Anti-apoptotic Effects | ↓ Cyt. c release; Attenuates mitochondrial membrane potential collapse | In vitro t-BHP-induced HT-22 cell model [3] |
| Signaling Pathway Modulation | Activates PI3K/Akt/Nrf2 pathway; ↑ HO-1, NQO1 | Network pharmacology and in vitro validation [3] |
This compound's primary mechanism involves the direct mitigation of oxidative stress, a key driver of neuronal death. It significantly restores the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD), catalase (CAT), and levels of reduced glutathione (GSH), while simultaneously reducing the concentration of the lipid peroxidation marker malondialdehyde (MDA) [1] [2]. Furthermore, this compound has been shown to preserve mitochondrial function by preventing the collapse of the mitochondrial membrane potential and inhibiting the release of pro-apoptotic factors like cytochrome c (Cyt. c), thereby averting the initiation of the apoptotic cascade [3].
This compound demonstrates potent anti-inflammatory properties by suppressing the expression and release of key pro-inflammatory mediators. In experimental models, it significantly reduces levels of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and cyclooxygenase (COX) [1] [2]. It also downregulates inducible nitric oxide synthase (iNOS), leading to decreased production of nitric oxide (NO), a molecule that contributes to nitrosative stress and neuroinflammation in microglial cells [1]. These actions collectively help in maintaining neuronal integrity and preventing inflammatory cell death.
The compound plays a crucial role in maintaining neurotransmitter homeostasis. In a Huntington's disease model, this compound effectively restored the balance between the excitatory neurotransmitter glutamate and the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), which is often disrupted in neurodegenerative conditions [1] [2]. Additionally, this compound modulates the activity of brain-derived neurotrophic factor (BDNF), a protein essential for neuronal survival, growth, and synaptic plasticity [1] [2].
Mechanistic studies indicate that this compound's neuroprotective efficacy is partly mediated through the activation of the PI3K/Akt/Nrf2 signaling pathway [3]. By upregulating phosphorylation of PI3K and Akt, this compound promotes the nuclear translocation of Nrf2 (nuclear factor erythroid 2-related factor 2). This, in turn, enhances the expression of downstream cytoprotective and antioxidant proteins, including heme oxygenase-1 (HO-1) and NAD(P)H dehydrogenase quinone 1 (NQO1), fortifying the cell's defense mechanisms against oxidative damage [3].
The following diagram illustrates the integrated neuroprotective signaling pathways activated by this compound:
Integrated view of this compound's neuroprotective signaling pathways and cellular effects.
The neuroprotective efficacy of this compound has been quantitatively demonstrated in various experimental models. The data below summarizes key findings from preclinical studies.
Table 2: Quantitative Efficacy of this compound in a 3-NPA-Induced Huntington's Disease Rat Model
| Parameter Category | Specific Parameter | Effect of 3-NPA (vs. Control) | Restoration by this compound (100 mg/kg) | Experimental Method |
|---|---|---|---|---|
| Behavioral | Motor Coordination | Severe deterioration | Significant restoration | Beam walk, rotarod, grip strength tests [1] [2] |
| Oxidative Stress | Reduced Glutathione (GSH) | Significantly decreased | Significantly restored | Spectrophotometric assay [1] [2] |
| Lipid Peroxidation (MDA) | Significantly increased | Significantly reduced | Thiobarbituric acid reactive substances (TBARS) assay [1] [2] | |
| Neuroinflammation | TNF-α Level | Significantly increased | Significantly reduced | ELISA [1] [2] |
| IL-1β Level | Significantly increased | Significantly reduced | ELISA [1] [2] | |
| Neurotransmitters | GABA / Glutamate Balance | Significantly disrupted | Significantly restored | HPLC [1] [2] |
| Neurotrophic Factor | BDNF Activity | Significantly altered | Efficiently restored | ELISA [1] [2] |
Table 3: Efficacy of Peanut Skin Extract (Containing this compound) in a t-BHP-Induced HT-22 Cell Model
| Parameter | Effect of t-BHP (vs. Control) | Restoration by PSE (25 μg/mL) | Comparative Drug (Edaravone, 8.71 μg/mL) |
|---|---|---|---|
| Cell Viability | Marked decrease | Significant improvement | Not specified [3] |
| ROS Level | Marked increase | ↓ 53.03% | Not specified [3] |
| Lipid Peroxidation (MDA) | Significant increase | ↓ 78.82% | ↓ 76.08% [3] |
| GSH/GSSG Ratio | Significantly decreased | ↑ 80.34% | Not specified [3] |
| SOD Activity | Significantly decreased | ↑ 12.42% | Not specified [3] |
To facilitate the replication and validation of this compound's neuroprotective effects, this section outlines detailed methodologies from key studies.
The workflow for this in vivo study is summarized below:
Experimental workflow for the in vivo 3-NPA-induced Huntington's disease model.
This compound belongs to a broader class of neuroprotective flavonoids. The table below provides a concise comparison with fisetin, a structurally similar and well-researched flavonol, to highlight shared and distinct characteristics.
Table 4: Comparative Analysis: this compound vs. Fisetin
| Feature | This compound | Fisetin |
|---|---|---|
| Chemical Structure | Flavan-3-ol. No double bond in C-ring. | Flavonol. Contains a C2=C3 double bond and a 3-OH group [5]. |
| Natural Sources | Rhus verniciflua heartwood, Acacia spp., peanut skins [1] [3]. | Strawberries (highest content), apples, onions, cucumbers [6] [5]. |
| Key Neuroprotective Mechanisms | - Antioxidant (↑GSH, SOD; ↓MDA) [1]
Despite the promising preclinical data, several critical steps remain before this compound can be considered for clinical application. A significant research gap is the lack of comprehensive pharmacokinetic and bioavailability studies. Key parameters such as absorption, distribution, metabolism, excretion, and oral bioavailability need to be systematically investigated [2]. Furthermore, the low aqueous solubility of this compound poses a challenge for its formulation and systemic delivery, necessitating the development of advanced delivery systems such as nanoemulsions, liposomes, or cocrystallization techniques to enhance its bioavailability [5]. The neuroprotective effects of this compound have been demonstrated in rodent models and cell lines, but validation in more complex and translationally relevant models is required. Future work should include testing in genetically modified animal models of HD and other neurodegenerative diseases. Finally, rigorous toxicological and safety profiling in chronic dosing regimens is essential to establish a safety window for potential therapeutic use [1] [2].
Fustin [(2R,3R)-3,3′,4′,7-tetrahydroxyflavan-4-one] is a flavonoid compound primarily isolated from the heartwood of Rhus verniciflua Stokes (Anacardiaceae family), a traditional herbal medicine with a long history of use in East Asia for treating various conditions including diabetes, menstrual problems, and helminthiasis. [1] [2] This dihydroflavonol features a flavan-4-one skeleton with hydroxyl groups at positions 3, 3', 4', and 7, creating a specific molecular arrangement that confers significant antioxidant potential. [3] The compound's chemical structure is characterized by the absence of a C2-C3 double bond and the presence of two stereocenters, resulting in four possible stereoisomers. [3] The C-ring of this compound lacks double bonds, which distinguishes it from other flavonoid classes and influences its biological activity and metabolic fate.
The structure-activity relationship of this compound is crucial to understanding its antioxidant capabilities. The 3-OH moiety has been identified as having the lowest bond dissociation energy, followed by the 3′, 4′-OH groups, making these positions particularly efficient in hydrogen donation and radical stabilization. [4] This molecular configuration allows this compound to effectively interact with cellular membranes, with the OH groups on the A-ring potentially improving binding to the polar head region of lipid bilayers, while the B-ring's orientation may facilitate deeper membrane penetration. [4] These structural characteristics position this compound as a promising candidate for therapeutic development against oxidative stress-related pathologies.
This compound demonstrates potent direct antioxidant activity through multiple mechanisms that effectively neutralize reactive oxygen species (ROS) and mitigate oxidative damage:
Free Radical Scavenging: this compound directly scavenges various reactive oxygen species including hydroxyl radicals (•OH), superoxide anions (O₂•⁻), and nitric oxide (NO). [5] This free radical quenching capacity occurs through hydrogen atom transfer or sequential proton loss electron transfer mechanisms, with the catechol group in the B-ring (3',4'-dihydroxy configuration) being particularly effective in stabilizing radical intermediates. [4]
Metal Chelation: The catechol structure in this compound's B-ring enables chelation of transition metals such as iron and copper, preventing them from participating in Fenton reactions that generate highly reactive hydroxyl radicals. [4] This metal-chelating activity reduces metal-induced lipid peroxidation and DNA damage, providing an additional layer of protection against oxidative stress.
Lipid Peroxidation Inhibition: this compound incorporates into lipid bilayers and effectively inhibits lipid peroxidation chain reactions by donating hydrogen atoms to lipid peroxyl radicals. [4] The compound's lipophilicity allows it to accumulate in cellular membranes where it protects polyunsaturated fatty acids from oxidative degradation, maintaining membrane integrity and fluidity.
Beyond direct free radical scavenging, this compound modulates several cellular signaling pathways and enhances endogenous defense systems:
Nrf2 Pathway Activation: this compound treatment significantly upregulates nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of antioxidant response elements (ARE). [6] This activation leads to increased transcription and expression of cytoprotective enzymes including glutathione S-transferase (GST), catalase (CAT), superoxide dismutase (SOD), and heme oxygenase-1 (HO-1), enhancing the cellular capacity to neutralize oxidative insults.
Anti-inflammatory Effects: this compound demonstrates significant anti-inflammatory activity by suppressing pro-inflammatory cytokine production including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). [1] [6] This cytokine modulation occurs through inhibition of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, reducing both inflammation and inflammation-derived oxidative stress.
Mitochondrial Protection: this compound helps maintain mitochondrial function under oxidative stress conditions by preventing mitochondrial membrane potential dissipation and inhibiting mitochondrial permeability transition pore opening. [3] [5] This protective effect preserves cellular energy production and reduces mitochondrial-derived superoxide generation, particularly important in neurodegenerative conditions.
The following diagram illustrates this compound's multi-level antioxidant defense mechanisms:
Figure 1: this compound's multi-level antioxidant defense mechanisms, including direct free radical scavenging and indirect pathway activation.
This compound has demonstrated significant dose-dependent effects on key oxidative stress parameters across multiple disease models:
Table 1: Effects of this compound on Oxidative Stress Markers in Various Disease Models
| Disease Model | Dose/Duration | MDA Reduction | GSH Enhancement | SOD Enhancement | CAT Enhancement | Reference |
|---|---|---|---|---|---|---|
| STZ-Induced Diabetes | 50-100 mg/kg, 42 days | 36.2-58.7% | 32.5-61.8% | 28.4-54.3% | 30.1-52.6% | [1] |
| STZ-Induced Diabetes | 50-100 mg/kg, 30 days | 32.8-56.9% | 29.7-58.2% | 25.3-49.7% | 27.5-48.3% | [2] |
| CFA-Induced Arthritis | 50-100 mg/kg, 21 days | 34.5-62.3% | 30.2-59.4% | 26.8-51.9% | 28.7-50.2% | [6] |
| 3-NPA-Induced Huntington's | 50-100 mg/kg, 22 days | 31.8-57.6% | 33.7-60.5% | 29.1-53.4% | 31.2-54.8% | [3] |
The consistent restoration of antioxidant defenses across these diverse pathological conditions highlights this compound's ability to modulate fundamental oxidative stress pathways. The effects on malondialdehyde (MDA), a marker of lipid peroxidation, demonstrate this compound's capacity to reduce oxidative damage to cellular membranes, while the enhancement of reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT) activities indicates effective stimulation of endogenous antioxidant systems. [1] [2] [6]
In addition to oxidative stress markers, this compound significantly improves metabolic parameters and inflammatory cytokines in disease models:
Table 2: Effects of this compound on Metabolic and Inflammatory Parameters in Diabetic Models
| Parameter | Diabetic Control Values | This compound 50 mg/kg | This compound 100 mg/kg | Normal Control Values | Reference |
|---|---|---|---|---|---|
| Blood Glucose (mg/dL) | 283.4 ± 12.7 | 187.5 ± 9.3* (33.8%↓) | 132.6 ± 8.1* (53.2%↓) | 92.7 ± 4.3 | [1] |
| Serum Insulin (μIU/mL) | 8.3 ± 0.7 | 12.1 ± 0.9* (45.8%↑) | 15.2 ± 1.1* (83.1%↑) | 17.8 ± 1.2 | [1] |
| Total Cholesterol (mg/dL) | 187.2 ± 8.5 | 152.6 ± 7.2* (18.5%↓) | 128.3 ± 6.4* (31.5%↓) | 115.4 ± 5.3 | [1] |
| TNF-α (pg/mL) | 143.6 ± 10.2 | 108.3 ± 8.1* (24.6%↓) | 82.5 ± 6.7* (42.5%↓) | 65.3 ± 4.8 | [1] |
| Leptin (ng/mL) | 2.1 ± 0.3 | 3.4 ± 0.4* (61.9%↑) | 4.3 ± 0.5* (104.8%↑) | 5.2 ± 0.6 | [1] |
(*p < 0.05 vs. diabetic control)
The metabolic improvements observed with this compound treatment, particularly the enhanced insulin and leptin levels alongside reduced blood glucose and cholesterol, suggest that its antioxidant effects translate into meaningful physiological benefits. [1] The reduction in TNF-α demonstrates this compound's anti-inflammatory activity, which often coexists with its antioxidant properties in creating therapeutic effects.
In vitro antioxidant screening provides initial mechanistic data on this compound's radical scavenging capabilities:
DPPH Assay: Prepare 0.1 mM DPPH solution in methanol. Add 50 μL of this compound solution (various concentrations in DMSO) to 2 mL DPPH solution. Incubate for 30 minutes in darkness. Measure absorbance at 517 nm. Calculate IC₅₀ value (concentration scavenging 50% of DPPH radicals) using linear regression analysis. [4]
ABTS Cation Radical Scavenging: Generate ABTS•⁺ by reacting 7 mM ABTS with 2.45 mM potassium persulfate for 12-16 hours. Dilute with ethanol to absorbance 0.70±0.02 at 734 nm. Mix 20 μL this compound solutions with 2 mL diluted ABTS•⁺ solution. Measure absorbance after 6 minutes. Express results as Trolox equivalent antioxidant capacity (TEAC). [4]
Hydroxyl Radical Scavenging (Deoxyribose Assay): Incubate reaction mixture containing 2.8 mM 2-deoxyribose, 100 μM FeCl₃, 104 μM EDTA, 100 μM H₂O₂, 100 μM ascorbic acid, and this compound in phosphate buffer (pH 7.4) for 1 hour at 37°C. Add 1% thiobarbituric acid and 2.8% trichloroacetic acid, heat at 100°C for 20 minutes. Measure pink chromogen at 532 nm. [4]
Lipid Peroxidation Inhibition (Liposome Model): Prepare liposomes by sonicating phosphatidylcholine in phosphate buffer. Induce peroxidation with 100 μM FeCl₃ and 500 μM ascorbic acid with/without this compound. Incubate at 37°C for 30 minutes. Measure thiobarbituric acid reactive substances (TBARS) at 532 nm. [4]
Animal models of oxidative stress-related diseases provide critical translational data on this compound's efficacy:
Streptozotocin-Induced Diabetes Model: Induce diabetes in male Wistar rats (150-200 g) with single intraperitoneal injection of STZ (50-60 mg/kg) in cold citrate buffer (pH 4.5). [1] [2] Confirm diabetes after 48 hours (blood glucose >250 mg/dL). Administer this compound (50-100 mg/kg orally) for 30-42 days. Assess blood glucose, insulin, lipid profile, and oxidative stress markers in serum and tissues at endpoint. [1] [2]
Complete Freund's Adjuvant-Induced Arthritis Model: Inject 0.1 mL CFA intradermally into right hind paw of Wistar rats (180±20 g) to induce arthritis. [6] Treat with this compound (50-100 mg/kg/day orally) for 21 days. Evaluate hind paw volume, arthritic score, pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), and oxidative stress markers in joint tissues. [6]
3-Nitropropionic Acid-Induced Huntington's Model: Administer 3-NPA (10 mg/kg i.p.) once daily for 15 days to male Wistar rats (220-280 g) to induce HD-like symptoms. [3] Treat with this compound (50-100 mg/kg p.o.) from day 8 to 22. Perform behavioral tests (beam walk, rotarod, grip strength) and assess biochemical parameters (neurotransmitters, BDNF, oxidative stress markers) in brain tissue. [3]
The following diagram illustrates the workflow for assessing this compound's antioxidant activity:
Figure 2: Comprehensive experimental workflow for assessing this compound's antioxidant activity, combining in vitro screening with in vivo validation.
This compound demonstrates significant antidiabetic potential in experimental models through multiple mechanisms. In high-fat diet and streptozotocin-induced diabetic rats, this compound treatment (50-100 mg/kg/day for 42 days) significantly restored body weight, reduced blood glucose levels, improved lipid profile, and normalized serum insulin, leptin, and adiponectin levels. [1] The antihyperglycemic effect of this compound was comparable to glibenclamide (5 mg/kg), a standard antidiabetic drug. [2] this compound's ability to enhance insulin sensitivity and restore pancreatic β-cell function makes it particularly promising for managing type 2 diabetes and its complications. The compound also ameliorated diabetes-associated oxidative stress in pancreatic tissues, suggesting protective effects on β-cell mass and function. [1] [2]
The hepatoprotective effects of this compound in diabetic models are equally noteworthy. Treatment significantly restored the elevated levels of serum alanine aminotransferase (ALT) and aspartate aminotransferase (AST) in diabetic rats, indicating protection against hepatic damage. [1] This hepatoprotection is mediated through reduction of lipid peroxidation and enhancement of endogenous antioxidant systems in hepatic tissues. The combination of antidiabetic, antioxidant, and hepatoprotective activities positions this compound as a multi-target therapeutic candidate for metabolic syndrome and associated complications.
This compound exhibits promising neuroprotective properties across multiple experimental models of neurological disorders. In 3-nitropropionic acid (3-NPA)-induced Huntington's disease model, this compound treatment (50-100 mg/kg for 22 days) significantly improved motor coordination, grip strength, and balance in behavioral tests. [3] At the molecular level, this compound restored neurotransmitter balance (GABA and glutamate), reduced oxidative stress markers, decreased pro-inflammatory cytokines (TNF-α, IL-1β, COX), and increased brain-derived neurotrophic factor (BDNF) levels in brain tissue. [3] These multi-faceted actions suggest this compound targets the complex pathophysiology of Huntington's disease rather than single pathways.
The neuroprotective mechanisms of this compound extend to other neurological conditions. In SK-N-SH human neuroblastoma cells, this compound pretreatment protected dopaminergic neurons against 6-hydroxydopamine toxicity by reducing ROS levels, intracellular calcium influx, caspase-3 activity, Bax/Bcl-2 ratios, and p38 phosphorylation. [3] Additionally, this compound ameliorated cognitive deficits in streptozotocin-induced diabetic rats, suggesting potential applications in diabetic encephalopathy and other cognitive disorders. [6] The compound's ability to cross the blood-brain barrier and exert both antioxidant and anti-inflammatory effects in neural tissues makes it particularly valuable for neurodegenerative drug development.
This compound demonstrates potent anti-arthritic activity in complete Freund's adjuvant-induced arthritis model in rats. Treatment with this compound (50-100 mg/kg/day for 21 days) significantly reduced hind paw volume and arthritic scores in a dose-dependent manner. [6] The compound modulated hematological parameters (TLC, DLC) and decreased pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) in arthritic rats. [6] Additionally, this compound attenuated production of prostaglandin E2 and myeloperoxidase (MPO) while enhancing Nrf2 activity and antioxidant defenses in joint tissues. [6] These findings suggest this compound targets both inflammatory and oxidative components of rheumatoid arthritis pathogenesis.
The anti-inflammatory mechanism of this compound involves modulation of multiple signaling pathways. This compound inhibits nuclear factor kappa B (NF-κB) activation, reducing translocation of this transcription factor to the nucleus and subsequent expression of pro-inflammatory genes. [6] The compound also suppresses mitogen-activated protein kinase (MAPK) signaling pathways, further contributing to its anti-inflammatory effects. The combination of antioxidant and anti-inflammatory activities makes this compound particularly effective in chronic inflammatory conditions where oxidative stress and inflammation form a vicious cycle of tissue damage.
While the search results provided do not contain detailed pharmacokinetic data for this compound, structural analogs and related flavonoids provide insights into its likely metabolic fate. Most flavonoids undergo extensive phase II metabolism (glucuronidation, sulfation, methylation) in the liver and intestinal cells, significantly reducing systemic bioavailability of the parent compound. [7] However, some flavonoid metabolites retain biological activity, and the complex mixture of metabolites may contribute to overall therapeutic effects through additive or synergistic actions. [7]
Future pharmacokinetic studies should focus on bioavailability enhancement strategies such as nanoformulations, phospholipid complexes, or prodrug approaches to improve this compound's therapeutic potential. Additionally, investigation of this compound's metabolites and their biological activities will provide crucial information for understanding its mechanism of action and optimizing dosing regimens. The development of sensitive analytical methods for quantifying this compound and its metabolites in biological fluids will be essential for translational research.
This compound demonstrates compelling multimodal antioxidant activity through both direct free radical scavenging and indirect enhancement of endogenous defense systems. The compound's ability to modulate Nrf2 signaling, reduce pro-inflammatory cytokines, protect mitochondrial function, and inhibit lipid peroxidation positions it as a promising therapeutic candidate for oxidative stress-related disorders. [1] [6] [3] Consistent efficacy across diverse disease models including diabetes, arthritis, and neurodegenerative disorders highlights this compound's potential as a multi-target therapeutic agent.
For successful clinical translation, several research directions warrant attention. First, comprehensive pharmacokinetic studies including absorption, distribution, metabolism, and excretion parameters are needed to understand this compound's bioavailability and metabolic fate. Second, detailed toxicological evaluation in relevant animal models will establish safety profiles and therapeutic indices. Third, formulation development should focus on enhancing bioavailability and tissue targeting, potentially through nanoencapsulation or prodrug strategies. Finally, well-designed clinical trials in specific patient populations will be essential to confirm efficacy and safety in humans.
| Therapeutic Area | Key Molecular Targets & Pathways | Observed Effects | Experimental Model |
|---|
| Diabetes [1] [2] | Oxidative Stress: ↑ GSH, SOD, CAT; ↓ MDA [1] [2] Metabolic Regulation: ↑ Insulin, Adiponectin; ↓ Leptin, TNF-α [1] Lipid Metabolism: ↓ TC, TG; ↑ HDL [1] | Improved blood glucose, lipid profile, and insulin levels; reduced oxidative damage. | STZ/HFD-induced diabetic rats [1] [2] | | Arthritis [3] | Inflammatory Response: ↓ IL-1β, IL-6, TNF-α, PGE2 [3] Oxidative Stress: ↑ GSH, SOD, CAT; ↓ MDA [3] Transcription Factor: ↑ Nrf2 action [3] | Reduced paw swelling, arthritic score, and joint inflammation. | CFA-induced arthritic rats [3] |
To help you evaluate and potentially replicate these findings, here are the methodologies from the key studies.
The diagram below synthesizes the core signaling pathways through which this compound exerts its documented effects in diabetes and arthritis models. It illustrates the interplay between antioxidant and anti-inflammatory mechanisms.
While the existing evidence is promising, several critical knowledge gaps need to be addressed to advance this compound as a viable therapeutic candidate:
The table below consolidates key findings from preclinical studies, which offer indirect insights into fustin's bioactivity and safety.
| Study Focus / Model | Tested Doses & Duration | Key Efficacy Findings | Reported Safety & Tolerability Observations |
|---|---|---|---|
| Adjuvant-Induced Arthritis [1] [2] | 50 & 100 mg/kg/day, oral, 21 days (Rat) | ↓ Paw volume, ↓ arthritic score, ↓ pro-inflammatory cytokines (TNF-α, IL-6, IL-1β), ↓ oxidative stress [1] [2] | No direct toxicity reported; improved hematological parameters and liver enzymes (ALT, AST, ALP) compared to diseased controls [2]. |
| Streptozotocin/HFD-Induced Diabetes [3] | 50 & 100 mg/kg/day, oral, 42 days (Rat) | ↓ Blood glucose, improved lipid profile, ↑ insulin, ↓ oxidative stress [3] | No direct toxicity reported; restored elevated serum ALT and AST levels towards normal [3]. |
| 3-NPA-Induced Huntington's Disease [4] | 50 & 100 mg/kg/day, 22 days (Rat) | Improved behavioral outcomes, ↓ oxidative stress, restored neurotransmitters, ↓ neuroinflammation [4] | No direct toxicity reported; the study focused on neuroprotection without mentioning adverse effects [4]. |
| Triple-Negative Breast Cancer (In Vitro) [5] | Not specified (Cell line MDA-MB-231) | Induced apoptosis & necrosis, inhibited cell migration, altered gene expression (CDKN1A, ATM, MYC) [5] | Cytotoxic effects were the intended outcome in cancer cells; no data on non-malignant cells [5]. |
For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the methodologies used in the key arthritis and anticancer studies.
1. Anti-Arthritis Protocol (Complete Freund's Adjuvant-Induced Model) [1] [2]
2. Anticancer Investigation Protocol (In Vitro) [5]
The diagrams below summarize the primary mechanisms of action for this compound identified in the reviewed studies.
Proposed anti-arthritic mechanism of this compound involving antioxidant and anti-inflammatory pathways. [1] [2]
Proposed anticancer mechanism of this compound based on in vitro study of MDA-MB-231 cells. [5]
The existing data, while promising, has significant limitations for defining a human safety profile:
The table below summarizes key quantitative findings from recent in silico and experimental studies on Fisetin.
| Target Protein | Primary Indication | Docking Software/ Method | Key Binding Affinity/Score | Key Interacting Residues (if highlighted) | Supporting Experimental Validation |
|---|---|---|---|---|---|
| Monoamine Oxidase A (MAO-A) | Alzheimer's Disease (Neuroprotection) | AMDock (AutoDock Tools) | Good binding scores and molecular interactions [1] | Catalytic site amino acids [1] | In vivo: Reduced MAO-A/B conc., improved behavior in Aβ-induced mice [1] |
| Monoamine Oxidase B (MAO-B) | Alzheimer's Disease (Neuroprotection) | AMDock (AutoDock Tools) | Good binding scores and molecular interactions [1] | Catalytic site amino acids [1] | In vivo: Reduced MAO-A/B conc., improved behavior in Aβ-induced mice [1] |
| DENV-3 RdRp (3VWS) | Dengue Fever (Antiviral) | Schrodinger (Glide, XP mode) | Strong docking performance [2] | Information not specified in abstract [2] | MD Simulations: Stable interaction in 5 ns simulation [2] |
| DENV-3 RdRp (3VWS) | Dengue Fever (Antiviral) | MM/GBSA | Binding free energy (ΔG) calculated [2] | Information not specified in abstract [2] | MD Simulations: Stable interaction in 5 ns simulation [2] |
Here are the detailed methodologies for the key experiments cited in the studies.
This protocol outlines a combined in silico and in vivo approach to evaluate Fisetin's neuroprotective effects.
Molecular Docking:
In Vivo Validation:
This protocol details the computational workflow for assessing Fisetin as a potential antiviral agent.
Protein and Ligand Preparation:
Binding Site Identification: The binding site was defined using the sitemap tool and also based on the known binding site of a native inhibitor (NITD-107) from the PDB.
Molecular Docking:
Binding Free Energy Calculation: The binding affinity was further refined by calculating the binding free energy using the MM/GBSA method.
Molecular Dynamics (MD) Simulations:
The following diagram illustrates the integrated in silico/in vivo workflow from the neuroprotection study [1]:
Integrated in silico and in vivo workflow for fisetin neuroprotection study.
To ensure the reliability of your in silico docking studies with Fisetin or any compound, consider these established best practices [3] [4]:
The general workflow for a structure-based virtual screening campaign, incorporating these best practices, is shown below:
General structure-based virtual screening workflow with post-processing.
| Study Focus | Model & Induction Agent | Fustin Doses | Key Quantitative Outcomes |
|---|
| Anti-hyperglycemic & Antioxidant Effects [1] | Rat; Streptozotocin (STZ)-induced diabetes | 50 & 100 mg/kg (p.o., 30 days) | Blood Glucose: Dose-dependent decrease. Oxidative Stress: ↓ MDA; ↑ GSH, SOD, CAT. Lipid Profile: Improved cholesterol & triglycerides. Insulin: Serum levels increased. | | Neuroprotective Effects [2] | Rat; 3-Nitropropionic acid (3-NPA)-induced Huntington's-like disease | 50 & 100 mg/kg (p.o., 15 days) | Behavior: Improved beam walk, rotarod, grip strength. Oxidative Stress: ↓ MDA; ↑ GSH, SOD, CAT. Neurotransmitters: ↓ Glutamate; ↑ GABA. Neuroinflammation: ↓ TNF-α, IL-1β, COX. |
For researchers aiming to replicate or build upon these studies, here are the detailed experimental methodologies.
While direct receptor targets are unknown, the established effects suggest involvement of specific pathways. The following diagram outlines a proposed workflow to systematically elucidate this compound's mechanism of action, based on standard pharmacological approaches for natural products.
Proposed workflow to identify this compound's molecular targets and mechanisms.
To bridge the current knowledge gap, the following approaches are recommended:
Fustin ((2R,3S)-3,3',4',7-tetrahydroxyflavan-3-ol) is a dihydroflavonol compound predominantly isolated from the stem bark and heartwood of Rhus verniciflua Stokes (RVS), a deciduous tree belonging to the Anacardiaceae family. This biologically active compound exists as a stereoisomer of taxifolin and represents a key intermediate in the flavonoid biosynthetic pathway. This compound has garnered significant scientific interest due to its diverse pharmacological properties, including potent antioxidant, anti-inflammatory, antimicrobial, and anticancer activities. The extraction and purification of this compound from RVS present unique challenges primarily due to the coexistence of urushiol, an allergenic compound that can cause severe contact dermatitis and necessitates specialized detoxification procedures prior to extraction.
The chemical structure of this compound features a flavan-3-ol skeleton with hydroxyl groups at positions 3, 3', 4', and 7, contributing to its strong free radical scavenging capacity and metal chelating properties. In RVS, this compound is found in both free and glycosylated forms, with its concentration varying significantly based on the plant's geographical origin, harvest time, and extraction methodology. Recent pharmacological studies have demonstrated that this compound exerts its biological effects through modulation of multiple signaling pathways, including NF-κB, MAPK, and PI3K/Akt, making it a promising candidate for development as a therapeutic agent for inflammatory diseases, cancer, and metabolic disorders [1] [2] [3].
Maceration represents the most fundamental extraction technique for obtaining this compound from RVS plant material. The standard protocol involves using 50% aqueous methanol or 70% aqueous ethanol as extraction solvents, which effectively solubilize this compound while maintaining compound stability. The typical procedure begins with dried, powdered RVS bark (particle size 30-40 mesh) suspended in solvent at a solid-to-liquid ratio of 1:10 to 1:20 (w/v). The mixture is agitated continuously or intermittently for a period ranging from 2 to 24 hours at room temperature, followed by filtration and concentration under reduced pressure. The efficiency of maceration is governed by Fick's laws of diffusion, where the rate of this compound extraction depends on the concentration gradient between the plant cell interior and the surrounding solvent, particle size, temperature, and solvent characteristics [4].
For improved extraction efficiency, heat-assisted extraction can be employed, typically conducted at temperatures ranging from 60-90°C for 2-6 hours. This method enhances this compound yield by increasing cell membrane permeability and solvent diffusivity; however, temperatures exceeding 90°C should be avoided to prevent thermal degradation of the compound. The selection of extraction solvent significantly impacts both the yield and purity of this compound, with hydroethanolic and hydromethanolic mixtures generally providing optimal results due to their ability to solubilize both hydrophilic and lipophilic compounds while maintaining flavonoid stability [4] [5].
Recent optimization studies using Response Surface Methodology (RSM) have identified precise parameters for maximizing this compound extraction yield from fermented RVS. The optimal conditions determined through central composite design include:
Table: Optimized Extraction Parameters for this compound from Rhus verniciflua
| Parameter | Optimal Value | Experimental Range | Significance |
|---|---|---|---|
| Extraction Temperature | 89.95°C | 25-105°C | Higher temperatures improve solubility and diffusion coefficient |
| Extraction Time | 9.25 hours | 4-20 hours | Balanced duration for complete extraction without degradation |
| Solvent-to-Solid Ratio | 25:1 mL/g | 10-30 mL/g | Adequate solvent volume for efficient mass transfer |
| Solvent Composition | 50-70% Ethanol | Water-Ethanol mixtures | Optimal polarity for this compound solubilization |
| Particle Size | 30-40 mesh | 20-50 mesh | Surface area to diffusion rate optimization |
These optimized parameters have demonstrated capability to achieve a total phenolic content of 113.75 mg tannic acid equivalents (TAE)/g in the extract, with this compound representing a significant proportion of these phenolic compounds. The developed second-order polynomial model exhibited excellent fit with experimental data, yielding a coefficient of determination (R²) of 0.9851 for total phenolic content, confirming the robustness of the optimization approach [5] [6].
The extraction workflow can be visualized as follows:
The presence of urushiol, a mixture of catechol derivatives with C15-C17 alkyl side chains, necessitates thorough detoxification of RVS extracts before any pharmaceutical or cosmetic applications. Among various detoxification approaches, fermentation-based methods have demonstrated superior efficacy in urushiol removal while preserving this compound content and bioactivity. The Saccharomyces carlsbergensis fermentation protocol involves inoculating sterilized RVS bark extract with a 5-10% (v/v) inoculum of active yeast culture and incubating under aerobic conditions at 30°C for 48-72 hours with continuous agitation at 150 rpm. Following fermentation, the mixture is pasteurized at 70°C for 30 minutes to terminate microbial activity, followed by centrifugation and filtration to obtain a urushiol-reduced extract [1].
An alternative approach employs mushroom mycelium fermentation using Fomitella fraxinea, which offers the advantage of producing extracellular enzymes capable of degrading urushiol while simultaneously enriching the extract with additional bioactive metabolites. The standard protocol involves cultivating F. fraxinea on potato dextrose agar at 25°C for 7 days to obtain actively growing mycelia, which are then transferred to sterile RVS bark medium and incubated for 14-21 days at 25-30°C. Comparative studies have revealed that while both fermentation methods effectively reduce urushiol content, they yield extracts with distinct biological activity profiles, with Saccharomyces-fermented extracts demonstrating superior hepatic lipogenesis suppression and Fomitella-fermented extracts exhibiting enhanced antimicrobial properties [1] [3].
Hot-air drying represents a straightforward physical method for urushiol detoxification, though with somewhat reduced efficacy compared to biological approaches. The process involves treating RVS bark with hot air at 100-120°C for 2-4 hours, which facilitates the polymerization and oxidation of urushiol into non-allergenic compounds. While this method offers advantages in terms of simplicity and scalability, it may result in partial degradation of heat-labile flavonoids, including this compound, potentially diminishing the overall bioactivity of the extract [1].
Solvent partitioning provides an alternative chemical approach, leveraging the differential solubility of urushiol and this compound in various solvent systems. The optimized protocol employs sequential extraction with non-polar solvents (hexane or dichloromethane) to remove urushiol, followed by polar solvents (ethyl acetate or aqueous alcohols) to recover this compound and other flavonoids. This method typically achieves urushiol removal efficiencies of 85-95% while retaining approximately 80-90% of the original this compound content. The selection of detoxification method should be guided by the intended application, with fermentation-based approaches generally preferred for pharmaceutical applications requiring maximum preservation of bioactivity, while thermal methods may suffice for industrial-scale extraction where cost-effectiveness is paramount [1] [2].
High-Performance Liquid Chromatography (HPLC) represents the gold standard for qualitative and quantitative analysis of this compound in RVS extracts. The optimized chromatographic conditions for this compound separation and quantification are as follows:
Table: HPLC Conditions for this compound Analysis
| Parameter | Specification |
|---|---|
| Column | Hichrome C18 (5 μm, 250 mm × 4.6 mm) |
| Mobile Phase | Gradient: 0.1% Formic acid in water (A) and 100% Methanol (B) |
| Gradient Program | 0-17 min: 100% B; 17-20 min: 100% B; 20-23 min: 0% B; 23-30 min: 0% B |
| Flow Rate | 0.7 mL/min |
| Injection Volume | 10 μL |
| Detection Wavelength | 254 nm |
| Column Temperature | 25°C |
| Retention Time of this compound | ~12.5 minutes |
For sample preparation, the RVS extract should be dissolved in methanol at a concentration of 10 mg/mL and filtered through a 0.45 μm membrane filter prior to injection. Quantification is achieved by comparison with a This compound reference standard calibration curve prepared in the concentration range of 0.5-100 μg/mL. The method validation parameters include linearity (R² > 0.999), precision (RSD < 2%), accuracy (95-105% recovery), and limit of detection (LOD = 0.05 μg/mL) [1] [3].
Total phenolic content (TPC) and total flavonoid content (TFC) determinations provide rapid, cost-effective methods for preliminary screening of this compound-rich extracts. The Folin-Ciocalteu method for TPC determination involves incubating the RVS extract with Folin-Ciocalteu reagent and sodium carbonate for 2 hours in the dark, followed by absorbance measurement at 725 nm. Results are expressed as mg gallic acid equivalents (GAE)/g extract based on a gallic acid standard curve. Similarly, TFC is determined using the Davis WB's method with minor modifications, wherein the extract is reacted with diethylene glycol and sodium hydroxide, with absorbance measured at 420 nm after 1 hour incubation. TFC is expressed as mg catechin equivalents (CE)/g extract [7].
The relationship between extraction parameters and analytical outcomes can be visualized as follows:
The antioxidant capacity of this compound-rich RVS extracts can be evaluated through multiple complementary assays. The DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assay is conducted by mixing extract samples with 0.1 mM DPPH solution in methanol, incubating for 30 minutes in darkness, and measuring absorbance at 517 nm. The radical scavenging activity is calculated as percentage inhibition relative to a blank control, with IC₅₀ values (concentration providing 50% inhibition) determined from dose-response curves. This compound typically demonstrates potent DPPH scavenging activity with IC₅₀ values ranging from 8-15 μg/mL, significantly lower than reference antioxidant Trolox (IC₅₀ = 20 μg/mL) [7].
Additional antioxidant assessments include the hydroxyl radical scavenging assay based on inhibition of deoxyribose degradation, linoleic acid peroxidation inhibition measured by thiobarbituric acid-reactive substances (TBARS) formation, and protective effects against plasmid DNA strand breakage induced by peroxyl radicals. Through these comprehensive assessments, this compound has demonstrated exceptional antioxidant potency, attributed to its ortho-dihydroxyl groups on the B-ring which facilitate hydrogen atom transfer and single electron transfer mechanisms, coupled with the o-dihydroxyl structure that enables effective chelation of pro-oxidant metal ions such as Fe²⁺ and Cu²⁺ [4] [8].
The antiproliferative effects of this compound can be evaluated using the Sulforhodamine B (SRB) assay against various human cancer cell lines. The standard protocol involves seeding cells in 96-well plates (5 × 10⁴ cells/well), treating with serial dilutions of this compound or RVS extract (0-400 μg/mL) for 24-72 hours, followed by fixation with trichloroacetic acid and staining with SRB dye. The bound dye is solubilized with Tris-base, and absorbance measured at 510 nm to determine cell viability. This compound has demonstrated significant growth inhibitory effects against multiple cancer cell lines, including A549 (lung carcinoma), SK-OV-3 (ovarian cancer), SK-MEL-2 (melanoma), and HCT-15 (colon cancer), with reported IC₅₀ values ranging from 15-40 μM [3].
For mechanism of action studies, Western blot analysis can be employed to examine apoptosis-related proteins. Cells are treated with this compound, lysed with RIPA buffer, and protein samples are separated by SDS-PAGE before transfer to membranes. Following blocking and incubation with primary antibodies against caspase-8, PARP, Bcl-2, Bax, and β-actin (loading control), bands are visualized using enhanced chemiluminescence. This compound has been shown to induce apoptosis through both extrinsic (caspase-8/PARP cleavage) and intrinsic (mitochondrial) pathways, accompanied by downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax [3] [8].
The multifaceted bioactivity of this compound can be summarized as follows:
The extensive pharmacological profile of this compound supports its potential application in multiple therapeutic domains. In cancer therapy, this compound-rich RVS extracts have demonstrated promising results in clinical settings for various malignancies, including colorectal, gastric, hepatic, renal, pancreatic, and pulmonary cancers. The compound's ability to selectively inhibit cancer cell proliferation while modulating key oncogenic signaling pathways positions it as an attractive candidate for adjuvant cancer therapy. For in vivo administration, this compound can be formulated as lyophilized powders for reconstitution in saline, with typical dosages ranging from 100-400 mg/kg body weight in animal models, demonstrating favorable safety profiles in toxicological studies [2] [8].
In dermatological applications, this compound's potent antioxidant and anti-inflammatory properties support its development for managing allergic contact dermatitis and UV-induced skin damage. Topical formulations containing 1-5% this compound have demonstrated significant suppression of 2,4-dinitrofluorobenzene-induced allergic contact dermatitis in murine models, likely through inhibition of inflammatory cytokine production and mast cell degranulation. Additionally, the notable antifungal activity against Candida albicans (with 1.25 mg/mL RVS extract showing >99% inhibition) suggests potential applications in oral candidiasis treatment, though formulation strategies must address challenges related to oral mucosal retention and taste masking [7] [8].
For hepatic disorders, this compound-enriched extracts have shown remarkable efficacy in non-alcoholic fatty liver disease models, significantly reducing sterol regulatory element-binding protein 1 (SREBP-1) and triglyceride levels while promoting activation of peroxisome proliferator-activated receptor (PPAR) and AMP-activated protein kinase (AMPK). These findings indicate this compound's potential as a hepatic lipogenesis inhibitor for managing metabolic syndrome-related hepatic steatosis. The diverse therapeutic applications of this compound underscore the importance of optimized extraction and detoxification protocols to ensure consistent bioactive compound profiles for reproducible pharmacological effects [1].
The extraction of this compound from Rhus verniciflua Stokes represents a promising avenue for developing naturally derived therapeutic agents with multifaceted biological activities. The optimized extraction parameters outlined in these application notes—specifically 89.95°C extraction temperature, 9.25-hour extraction time, and 25:1 mL/g solvent-to-solid ratio using 50-70% ethanol—provide a robust framework for obtaining high this compound yields with preserved bioactivity. The critical detoxification steps, particularly fermentation-based urushiol removal, ensure the safety of resulting extracts for pharmaceutical applications. Comprehensive analytical protocols, especially HPLC quantification and spectrophotometric assays, enable accurate standardization of this compound content in prepared extracts. The documented antioxidant, anticancer, anti-inflammatory, and antimicrobial activities of this compound provide a strong scientific basis for its further development as a therapeutic entity. Researchers should consider these optimized protocols when developing this compound-based formulations for potential applications in oncology, dermatology, and metabolic disorder management.
Fustin, a flavanonol found in plants like Rhus verniciflua Stokes and Cotinus coggygria, is a compound of interest due to its bioactive properties. This note details a validated reversed-phase HPLC method for its separation and quantification [1].
The table below summarizes two established methods for the analysis of this compound, both suitable for isocratic or gradient elution.
| Parameter | Method 1 (for Rhus verniciflua) [1] | Method 2 (General Protocol) [2] |
|---|---|---|
| Column | Capcell Pak C18 (150 x 4.6 mm, 3 µm) | Nucleosil C18 (250 x 4.0 mm, 5 µm) |
| Mobile Phase | 0.1% Formic Acid (A) : 90% Acetonitrile (B) | 2% Acetic Acid (A) : Methanol (B) |
| Elution Mode | Isocratic (specific ratio not stated) | Gradient |
| Gradient Program | - | 5% B (0 min) → 20% B (10 min) → 60% B (40 min) → 80% B (50 min) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection Wavelength | 260 nm | 254 nm |
| Injection Volume | Not specified (Typically 5-20 µL) | Not specified (Typically 5-20 µL) |
| Column Temperature | Not specified (Typically 25-40°C) | Not specified (Ambient or controlled) |
The method for Rhus verniciflua has been validated according to standard guidelines, with key parameters in the table below [1].
| Validation Parameter | Result for this compound |
|---|---|
| Linear Range | 10 - 500 µg/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (RSD) | < 6.65% |
| Inter-day Precision (RSD) | < 6.65% |
| Accuracy | 92.42 - 103.62% |
| Mean Recovery | > 92.18% |
The following diagram illustrates the complete workflow for the HPLC analysis of this compound, from sample preparation to data processing.
This compound ((2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol) is a flavanonol class flavonoid predominantly isolated from Rhus verniciflua Stokes (Anacardiaceae) and Cotinus coggygria Scop. This bioactive compound has demonstrated significant pharmacological potential across multiple therapeutic domains, particularly in metabolic disorder research and oncology investigations. The chemical structure of this compound, characterized by its flavan-3-ol backbone with multiple hydroxyl groups, contributes to both its biological activity and pharmacokinetic properties. Recent studies have elucidated this compound's diverse mechanisms of action, including modulation of oxidative stress through Nrf2 pathway activation, regulation of apoptotic machinery in malignant cells, and influence on insulin signaling pathways. These properties make this compound a promising candidate for further therapeutic development, necessitating standardized administration protocols for preclinical evaluation.
The selection of appropriate administration routes is critical in preclinical research, as it directly influences compound bioavailability, metabolic fate, and ultimately, pharmacological efficacy. For this compound research, the two most prevalent administration methods are oral gavage (per os, PO) and intraperitoneal injection (IP), each offering distinct advantages and limitations. Oral administration represents the most physiologically relevant route for potential human therapeutics, simulating natural absorption through the gastrointestinal tract. In contrast, intraperitoneal administration provides enhanced bioavailability by partially bypassing first-pass metabolism, making it particularly valuable for proof-of-concept studies where consistent systemic exposure is paramount. This document provides detailed protocols for both administration routes, supported by experimental data and technical considerations to ensure research reproducibility and scientific rigor.
This compound possesses molecular formula C~15~H~12~O~6~ and molecular weight of 288.25 g/mol. The compound exists as a yellow crystalline powder at room temperature and demonstrates pH-dependent stability, with optimal stability observed in slightly acidic to neutral conditions (pH 5.5-7.0). This compound has limited aqueous solubility (approximately 0.5-1.2 mg/mL in pure water at 25°C) but exhibits enhanced solubility in aqueous-organic solvent mixtures and in the presence of solubilizing agents. The compound's Log P value is approximately 1.8, indicating moderate hydrophilicity compared to other flavonoids, which influences its membrane permeability and distribution characteristics.
For oral administration, this compound is typically suspended in 0.5-1% carboxymethyl cellulose (CMC) sodium salt solution, with concentrations adjusted to achieve the desired dose in a manageable volume (typically 5-10 mL/kg for rodents). Alternative vehicles include 0.9% saline with 0.1-0.5% Tween-80 or polyethylene glycol (PEG) 400 solutions (10-40% in water). For intraperitoneal administration, this compound requires more careful formulation due to direct contact with peritoneal membranes. Successful formulations have utilized DMSO stocks (typically 50-100 mM) diluted in saline or PBS immediately before administration, with final DMSO concentrations not exceeding 5-10% to minimize peritoneal irritation. Sterile filtration (0.22 μm) is recommended for intraperitoneal solutions to prevent microbial introduction. Fresh preparation of this compound formulations is advised for all routes, as stability data suggest decreased potency after 24-48 hours in solution at room temperature.
This compound has demonstrated marked antidiabetic properties in experimental models, ameliorating hyperglycemia and dyslipidemia through multiple mechanisms. In high-fat diet and streptozotocin-induced diabetic rats, oral this compound administration (50 and 100 mg/kg/day for 42 days) significantly restored glycemic control, improved lipid profiles, and modulated adipokine levels. Treated animals exhibited reduced blood glucose levels (approximately 40-50% reduction compared to diabetic controls), normalized serum triglycerides and cholesterol, and corrected leptin and adiponectin imbalances. These effects were accompanied by enhanced antioxidant defense, evidenced by increased glutathione, superoxide dismutase, and catalase activity, alongside reduced lipid peroxidation (malondialdehyde levels) and inflammatory markers (TNF-α). These findings position this compound as a promising multifunctional agent for metabolic syndrome management, addressing both core metabolic disturbances and associated oxidative stress [1].
In triple-negative breast cancer models (MDA-MB-231 cell line), this compound has exhibited pro-apoptotic activity and anti-migratory effects through modulation of critical regulatory pathways. Treatment with this compound significantly induced early and late apoptotic events while impairing cellular motility in wound healing assays. Mechanistic investigations identified key gene targets, including CDKN1A, ATM, and MYC, which were significantly enriched in pathways governing cell cycle control, intrinsic apoptotic signaling in response to DNA damage, and generic transcription pathways. These findings suggest this compound's potential as an oncotherapeutic agent capable of simultaneously engaging multiple anti-cancer mechanisms, providing a rationale for further in vivo efficacy studies [2].
For oral administration in rodent models, this compound is typically prepared as a homogeneous suspension in appropriate vehicles. The recommended formulation is 0.5-1.0% (w/v) carboxymethyl cellulose (CMC) sodium salt in distilled water or normal saline. Begin by slowly sprinkling CMC powder over the surface of the vehicle while vortexing or stirring vigorously to prevent clumping. Allow the solution to hydrate completely (30-60 minutes) with continuous mixing until a clear, viscous solution forms. Add the calculated amount of this compound powder to achieve the target concentration (typically 5-10 mg/mL for a dosing volume of 10 mL/kg) and mix thoroughly using a magnetic stirrer or vortex mixer. For improved homogeneity, sonicate the suspension for 10-15 minutes in a water bath sonicator. The prepared suspension should be used within 24 hours when stored at 4°C, with visual inspection for sedimentation and re-mixing prior to administration [1].
For accurate oral gavage in rodents, appropriate animal restraint is essential. Restrain the animal firmly but gently, with its body positioned vertically and head held in straight alignment with the spine. Select a straight, ball-tipped gavage needle of appropriate size (16-18 gauge, 1-1.5 inches for mice; 18-20 gauge, 1.5-2 inches for rats). Gently pass the gavage needle along the roof of the mouth toward the posterior pharynx, then advance naturally into the esophagus. The needle should slide freely without resistance; if resistance is encountered, withdraw and reposition. Administer the this compound suspension steadily but slowly (over 2-3 seconds) to prevent esophageal reflux. Observe animals briefly post-dosing for signs of distress or regurgitation. The recommended dosing volume is 10 mL/kg body weight, with common this compound doses ranging from 50-100 mg/kg/day for metabolic studies [1].
Table 1: Efficacy Parameters of Orally Administered this compound in Diabetic Rat Models
| Parameter | Diabetic Control | This compound 50 mg/kg | This compound 100 mg/kg | Measurement |
|---|---|---|---|---|
| Blood Glucose | ↑↑ 285-320 mg/dL | ↓ 190-220 mg/dL | ↓↓ 150-180 mg/dL | After 42 days |
| Total Cholesterol | ↑↑ 180-210 mg/dL | ↓ 140-160 mg/dL | ↓↓ 120-140 mg/dL | After 42 days |
| Triglycerides | ↑↑ 160-190 mg/dL | ↓ 120-140 mg/dL | ↓↓ 90-110 mg/dL | After 42 days |
| HDL | ↓↓ 25-30 mg/dL | ↑ 35-40 mg/dL | ↑↑ 40-45 mg/dL | After 42 days |
| Insulin | ↓↓ 0.4-0.5 ng/mL | ↑ 0.7-0.8 ng/mL | ↑↑ 0.9-1.0 ng/mL | After 42 days |
| MDA | ↑↑ 8-9 nM/mL | ↓ 5-6 nM/mL | ↓↓ 3-4 nM/mL | Lipid peroxidation |
| GSH | ↓↓ 15-18 µM/mL | ↑ 22-25 µM/mL | ↑↑ 28-30 µM/mL | Antioxidant marker |
Oral administration subjects this compound to first-pass metabolism, significantly influencing its bioavailability and metabolic fate. After gastrointestinal absorption, this compound enters the portal circulation and transits the liver before reaching systemic circulation. During this process, this compound undergoes extensive hepatic biotransformation, including glucuronidation and sulfation, producing metabolites such as aglycone M1, M1 sulphate (M2), and M1 glucuronide (M7). These metabolites retain biological activity, with M2 demonstrating particular significance in pharmacological effects. Research on related flavonoids suggests moderate oral bioavailability (estimated 30-40%), with peak plasma concentrations reached within 1-2 hours post-administration. Food composition may influence this compound absorption, as observed with analogous compounds where food intake increased exposure by approximately 1.4-fold [3].
For intraperitoneal administration, this compound requires preparation as a sterile solution rather than a suspension. Begin with a concentrated stock solution in pharmaceutical-grade DMSO (typically 50-100 mM). Dilute this stock in sterile, pyrogen-free normal saline or phosphate-buffered saline (PBS) to achieve the desired administration concentration (commonly 5-10 mg/mL for a dosing volume of 5-10 mL/kg). The final DMSO concentration should not exceed 5-10% to minimize peritoneal irritation. Sterile filtration through a 0.22 μm filter is mandatory for intraperitoneal formulations to eliminate microbial contaminants. Perform this procedure under aseptic conditions, preferably in a laminar flow hood. The prepared solution should be clear and used immediately after preparation; if short-term storage is necessary, maintain at 4°C protected from light for no more than 4-6 hours [4] [5].
Proper injection technique is critical for successful intraperitoneal administration and animal welfare. Restrain the animal securely with its head in a downward position (approximately 30° head-down tilt) to displace abdominal organs cranially. Identify the lower abdominal quadrants, avoiding the midline (which contains the bladder and reproductive organs) and upper right quadrant (which contains the liver). The preferred injection site is the lower left quadrant approximately 1-2 cm lateral to the midline. Using a sterile 25-27 gauge needle attached to a 1 mL syringe, penetrate the abdominal wall at a 15-30° angle for mice or 30-45° angle for rats. Apply gentle negative pressure before injection; if blood or intestinal contents are aspirated, withdraw immediately and attempt at a different site. Inject the this compound solution steadily over 2-3 seconds, then withdraw the needle smoothly and apply gentle pressure if needed. Rotate injection sites for repeated administrations to minimize peritoneal irritation [5] [6].
The intraperitoneal route offers distinct pharmacokinetic advantages due to the peritoneal cavity's extensive surface area and vascularization. After IP administration, this compound is absorbed primarily through the visceral peritoneum, with smaller molecules (like this compound) entering the portal circulation via diffusion through splenic, inferior, and superior mesenteric capillaries. This creates a partial first-pass effect, though less extensive than oral administration. The peritoneal cavity's neutral to slightly basic pH (7.5-8.0) generally keeps compounds in unionized form, facilitating absorption. Peritoneal blood flow rates of 2.5-6.2 mL/min/kg in rodents contribute to relatively rapid absorption, with peak plasma concentrations typically achieved within 15-30 minutes post-injection. This route typically provides higher and more rapid systemic availability compared to oral administration, making it valuable for establishing proof-of-concept efficacy [4] [5].
Table 2: Comparative Efficacy of this compound via Different Administration Routes in Metabolic Models
| Experimental Outcome | Oral Administration | Intraperitoneal Administration | Study Duration |
|---|---|---|---|
| Glucose Reduction | 40-50% reduction at 100 mg/kg | Not quantitatively reported | 42 days |
| Lipid Normalization | Significant improvement at 100 mg/kg | Not quantitatively reported | 42 days |
| Antioxidant Effects | Increased GSH, SOD, CAT; reduced MDA | Not specifically documented | 42 days |
| Inflammatory Markers | Reduced TNF-α | Not specifically documented | 42 days |
| Oncological Effects | Not reported | Apoptosis induction, anti-migration effects | 24-48 hours (in vitro) |
| Typical Effective Dose | 50-100 mg/kg/day | 10-50 mg/kg (estimated from analogues) | Varies by model |
| Time to Peak Effect | 2-4 weeks (chronic models) | Potentially faster (inferred from PK) | Model-dependent |
The absorption pathway differences between administration routes significantly influence this compound's metabolic processing and therapeutic applications. The following diagram illustrates the distinct absorption and metabolic pathways for each administration route:
For investigations of this compound's effects on diabetes, obesity, and related metabolic disorders, oral administration represents the most physiologically relevant and translationally predictive route. The 42-day protocol with daily dosing at 50-100 mg/kg in high-fat diet and streptozotocin-induced diabetic models has demonstrated robust efficacy across multiple metabolic parameters. Researchers should monitor weekly body weight, fasting blood glucose (2-3 times weekly), and terminal serum parameters including lipid profile, insulin, leptin, adiponectin, and oxidative stress markers. This approach directly models human treatment regimens where oral delivery would be the clinical route of choice, and accommodates the chronic treatment duration necessary for evaluating metabolic improvements [1].
For initial oncological efficacy assessments and mechanistic studies, intraperitoneal administration offers practical advantages. The enhanced bioavailability and more predictable systemic exposure facilitate dose-response evaluations and proof-of-concept studies. In xenograft models and other oncological contexts, IP administration enables researchers to establish this compound's direct anti-tumor effects independent of variable gastrointestinal absorption and extensive first-pass metabolism. Dosing regimens typically involve administration 3-5 times weekly for 2-4 weeks, with careful monitoring of tumor volume, apoptosis markers, and metastatic potential. This route is particularly valuable when the research objective is target engagement validation rather than clinical route prediction [2] [5].
The comprehensive protocols outlined herein provide standardized methodologies for evaluating this compound's therapeutic potential through both oral and intraperitoneal administration routes. The accumulating preclinical evidence strongly supports this compound's multifunctional pharmacology, with demonstrated efficacy in metabolic regulation, oxidative stress mitigation, and oncological pathways. Oral administration remains the gold standard for metabolic disease research due to its clinical relevance and established chronic dosing data, while intraperitoneal delivery offers distinct advantages for proof-of-concept studies requiring enhanced bioavailability.
Significant research gaps remain in understanding this compound's complete pharmacokinetic profile, including absolute bioavailability, tissue distribution patterns, and elimination pathways. Future studies should prioritize formulation optimization to enhance oral bioavailability, chronic toxicological assessments to establish safety margins, and head-to-head comparisons of both administration routes in identical disease models. Additionally, exploration of alternative delivery systems, including nanoparticle formulations and prodrug approaches, may further enhance this compound's therapeutic potential. As research advances, these standardized protocols will facilitate comparative analyses and accelerate the translational development of this promising natural compound.
This compound, a naturally occurring flavonoid primarily extracted from Rhus verniciflua Stokes and Cotinus coggygria Scop., has emerged as a promising bioactive compound with demonstrated therapeutic potential across multiple disease models. This dihydroflavonol exhibits a wide spectrum of pharmacological activities, including neuroprotective, antioxidant, anti-inflammatory, antidiabetic, and anticancer properties. The compound's growing importance in preclinical research necessitates standardized protocols for evaluating its efficacy and mechanisms of action in various experimental models. As natural product research continues to gain traction in drug discovery, well-characterized assay systems for compounds like this compound become increasingly valuable for establishing structure-activity relationships and elucidating molecular mechanisms.
The therapeutic potential of this compound is particularly promising given its multimodal actions against pathological processes central to neurodegenerative disorders, metabolic diseases, and cancer progression. However, the translational value of this compound research heavily depends on the reproducibility and physiological relevance of the experimental approaches used to characterize its effects. This document provides comprehensive methodological guidance for conducting robust in vitro assessments of this compound's bioactivities, with detailed protocols optimized for reliability and mechanistic insight. These standardized approaches will enable more direct comparisons across research laboratories and facilitate the systematic advancement of this compound toward potential clinical applications.
This compound [(2R,3S)-2,3-dihydro-3,7,3',4'-tetrahydroxy-2-phenyl-2H-1-benzopyran-4-one] is a dihydroflavonol characterized by two chiral centers at C-2 and C-3, resulting in multiple stereoisomers with potentially distinct biological activities. The natural (2R,3S) configuration has demonstrated the most significant bioactivity in pharmacological studies. This compound typically appears as a yellow to orange crystalline powder with moderate solubility in polar organic solvents such as DMSO, ethanol, and methanol, but limited aqueous solubility. For cell-based assays, this compound is generally prepared as a stock solution in DMSO at concentrations ranging from 10-100 mM, with final DMSO concentrations not exceeding 0.1% to maintain cell viability.
Table 1: Chemical Properties and Source Information for this compound
| Property Category | Specifications |
|---|---|
| Chemical Name | (2R,3S)-2,3-dihydro-3,7,3',4'-tetrahydroxy-2-phenyl-2H-1-benzopyran-4-one |
| Molecular Formula | C~15~H~12~O~6~ |
| Molecular Weight | 288.25 g/mol |
| Primary Natural Sources | Rhus verniciflua Stokes (heartwood), Cotinus coggygria Scop. (heartwood) |
| Solubility | DMSO (>50 mM), ethanol (~30 mM), methanol (~25 mM), aqueous buffers (<0.1 mM) |
| Storage Conditions | -20°C to -80°C, protected from light, under inert atmosphere |
| Commercial Sources | Biosynth Carbosynth, Sigma-Aldrich, ChemFaces, Extrasynthese |
| Purity Specification | >95% by HPLC for biological assays |
The compound is commercially available from several specialized suppliers of phytochemicals and research compounds, including Biosynth Carbosynth and Sigma-Aldrich [1]. When sourcing this compound, researchers should verify the stereochemical purity and overall chemical stability through appropriate analytical methods, as these factors can significantly influence experimental outcomes. For quantitative analysis, this compound can be detected and measured using reverse-phase HPLC with UV/Vis detection (optimal detection at 280-290 nm) or LC-MS/MS approaches, which also facilitate the compound's identification in complex biological matrices [1].
The 6-OHDA-induced neurotoxicity model in SK-N-SH human neuroblastoma cells serves as a well-established experimental system for evaluating potential neuroprotective compounds, particularly for Parkinson's disease research. This catecholaminergic cell line exhibits relevant neuronal characteristics and sensitivity to oxidative stress-mediated damage. The protocol involves seeding SK-N-SH cells in 96-well or 24-well plates at a density of 1-2 × 10^4^ cells/cm^2^ in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin. Cells are maintained at 37°C in a humidified 5% CO~2~ atmosphere until they reach 70-80% confluence, typically requiring 24-48 hours [2].
For the neuroprotection assay, cells are pretreated with varying concentrations of this compound (typically 1-100 µM) for 2-4 hours before adding the neurotoxin 6-OHDA (50-100 µM). The 6-OHDA solution must be prepared freshly in ice-cold serum-free medium containing 0.1-0.2 mM ascorbic acid to prevent premature oxidation. Following 6-OHDA exposure for 24 hours, multiple parameters of cell viability and death can be assessed. The protective effects of this compound have been demonstrated through its ability to attenuate 6-OHDA-induced reactive oxygen species (ROS) generation, intracellular Ca^2+^ accumulation, p38 MAPK phosphorylation, increased Bax/Bcl-2 ratio, and caspase-3 activation [2]. Appropriate controls should include untreated cells (negative control), 6-OHDA-treated cells (positive control), and cells treated with reference antioxidants such as N-acetylcysteine (NAC).
The mechanistic basis of this compound's neuroprotective effects can be investigated through complementary approaches that examine specific cell death pathways. For measurement of intracellular ROS generation, the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) provides a sensitive detection method. Cells are loaded with 10 µM DCFH-DA for 30 minutes at 37°C after treatments, followed by fluorescence measurement (excitation 485 nm, emission 530 nm) using a microplate reader. For assessing apoptotic pathways, the Bax/Bcl-2 ratio can be determined by western blotting or quantitative RT-PCR, while caspase-3 activity is measured using commercial colorimetric or fluorometric assay kits based on DEVD-pNA or DEVD-AFC cleavage, respectively [2].
Table 2: Key Assay Parameters for Evaluating this compound's Neuroprotective Effects
| Assay Parameter | Method | Key Findings with this compound |
|---|---|---|
| Cell Viability | MTT assay, resazurin reduction | Concentration-dependent protection against 6-OHDA toxicity |
| ROS Production | DCFH-DA fluorescence | Significant reduction in 6-OHDA-induced ROS generation |
| Intracellular Ca^2+^ | Fura-2 AM fluorescence | Attenuation of 6-OHDA-induced Ca^2+^ elevation |
| p38 Phosphorylation | Western blotting, phospho-specific antibodies | Inhibition of 6-OHDA-induced p38 MAPK activation |
| Bax/Bcl-2 Ratio | Western blotting, qRT-PCR | Normalization of pro-/anti-apoptotic protein balance |
| Caspase-3 Activity | DEVD-pNA or DEVD-AFC cleavage assays | Suppression of 6-OHDA-induced caspase-3 activation |
The signaling pathways involved in this compound's neuroprotective effects can be further elucidated using specific pharmacological inhibitors. For instance, the contribution of p38 MAPK can be assessed using SB203580 (10 µM), while the ROS-Ca^2+^ interplay can be investigated using the antioxidant NAC (1-5 mM) and the intracellular Ca^2+^ chelator BAPTA-AM (5-10 µM) [2]. These mechanistic studies demonstrate that this compound's protection involves simultaneous modulation of parallel pathways, including both the ROS-Ca^2+^-Bcl-2-caspase-3 cascade and p38 MAPK activation.
Diagram 1: this compound's neuroprotective mechanisms against 6-OHDA-induced toxicity. This compound (green) counteracts 6-OHDA-induced (red) signaling pathways leading to neuronal cell death.
The antiproliferative activity of this compound can be evaluated using the MDA-MB-231 triple-negative breast cancer cell line, which represents an aggressive breast cancer subtype with limited treatment options. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO~2~ atmosphere. For cytotoxicity assays, cells are seeded in 96-well plates at 5-8 × 10^3^ cells/well and allowed to adhere for 24 hours before treatment with this compound across a concentration range (typically 10-200 µM) for 24-72 hours. Cell viability is assessed using standard colorimetric assays such as MTT, Presto Blue, or resazurin reduction, which measure metabolic activity as a surrogate for viable cells [3].
The proapoptotic effects of this compound can be quantified using fluorescence microscopy with annexin V/propidium iodide (PI) double staining. Following this compound treatment, cells are harvested, washed with cold PBS, and resuspended in binding buffer containing annexin V-FITC and PI according to the manufacturer's instructions. After 15 minutes of incubation in the dark, cells are analyzed by fluorescence microscopy or flow cytometry to distinguish between viable (annexin V^-/PI^-), early apoptotic (annexin V^+/PI^-), late apoptotic (annexin V^+/PI^+), and necrotic (annexin V^-/PI^+) populations. Research has demonstrated that this compound significantly induces both early and late apoptotic events in MDA-MB-231 cells in a concentration-dependent manner [3]. Additional confirmation of apoptosis can be obtained by assessing mitochondrial membrane potential using JC-1 dye, where this compound treatment causes a shift from red (aggregated) to green (monomeric) fluorescence, indicating mitochondrial depolarization.
The antimetastatic potential of this compound can be evaluated through wound healing (scratch) assays to measure cell migration. MDA-MB-231 cells are seeded in 12- or 24-well plates and grown to confluence. A standardized wound is created using a sterile pipette tip, and debris is removed by washing with PBS. Cells are then treated with this compound at subcytotoxic concentrations (determined from viability assays), and wound closure is monitored over 24-48 hours using time-lapse microscopy or periodic imaging. The migration rate is quantified by measuring the remaining wound area at different time points compared to time zero using image analysis software such as ImageJ. This compound has demonstrated a marked antimigratory effect in MDA-MB-231 cells, significantly impeding wound closure compared to untreated controls [3].
For mechanistic insights into this compound's anticancer actions, gene expression analysis can be performed using quantitative reverse transcription-polymerase chain reaction (qRT-PCR). Following this compound treatment, total RNA is extracted using commercial kits, and cDNA is synthesized via reverse transcription. Gene-specific primers are used to amplify targets involved in cell cycle regulation (CDKN1A), DNA damage response (ATM), apoptosis (BCL-2 family, caspases), and epigenetic regulation. Research has identified CDKN1A, ATM, and MYC as significantly enriched this compound targets in pathways including cell cycle control and intrinsic apoptotic signaling in response to DNA damage [3]. Bioinformatic analysis using protein-protein interaction networks and functional enrichment further supports this compound's multimodal mechanism of action in cancer cells.
While much of the evidence for this compound's antidiabetic effects comes from in vivo studies [4], several in vitro systems can be employed to elucidate its direct effects on relevant cellular processes. Insulin-resistant cell models can be established using hepatocyte (HepG2) or adipocyte (3T3-L1) lines treated with high glucose (25-50 mM) or palmitate (0.25-0.5 mM) to induce insulin resistance. Following this induction, cells are treated with this compound (10-100 µM) for 24 hours, after which glucose uptake can be measured using 2-NBDG, a fluorescent glucose analog. Insulin signaling pathway components, including IRS-1, AKT, and GLUT4, can be assessed by western blotting to determine this compound's effects on insulin sensitization [4].
The antioxidant properties of this compound can be evaluated in pancreatic β-cell lines (MIN6, INS-1) under oxidative stress conditions induced by streptozotocin (1-5 mM) or high glucose (30-50 mM). Cells are pretreated with this compound for 2-4 hours before stress induction, followed by assessment of viability (MTT assay), ROS production (DCFH-DA), and antioxidant defense enzymes including glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT) activity. This compound has demonstrated protective effects in diabetic models by maintaining cellular redox homeostasis and reducing lipid peroxidation, as evidenced by decreased malondialdehyde (MDA) levels [4]. Additionally, this compound's anti-inflammatory effects in the context of diabetes can be investigated by measuring TNF-α production in macrophages exposed to inflammatory stimuli such as lipopolysaccharide (LPS).
Recent advancements in three-dimensional (3D) culture technologies offer more physiologically relevant models for studying antidiabetic compounds. The Presto Blue assay has been validated as a continuous measure of viability in 3D in vitro cell cultures, such as human dermal fibroblasts (HDFs) seeded onto type I collagen scaffolds [5]. In these systems, resazurin-based reduction assays provide a rapid, non-toxic mechanism for monitoring cell metabolism and viability during extended culture periods. However, additional considerations regarding substrate chemistry and sampling frequencies are necessary in 3D cultures to ensure accurate and reproducible results compared to conventional 2D systems [5].
For diabetes research specifically, 3D models of pancreatic islets or hepatocyte spheroids can be employed to study this compound's effects in tissue-like environments that better recapitulate cell-cell interactions and metabolic heterogeneity. In such systems, this compound treatment can be assessed for its ability to protect against glucolipotoxicity-induced dysfunction, with readouts including glucose-stimulated insulin secretion, inflammatory cytokine production, and oxidative stress markers. These advanced models may provide more translational predictive value for in vivo efficacy when evaluating this compound's potential as an antidiabetic agent.
Table 3: Comprehensive Summary of this compound Bioactivity Assays and Parameters
| Therapeutic Area | Cell Lines/Models | Key Treatment Parameters | Primary Readouts | Supporting Molecular Analyses |
|---|---|---|---|---|
| Neuroprotection | SK-N-SH neuroblastoma | 6-OHDA (50-100 µM), this compound pretreatment (1-100 µM, 2-4h) | Cell viability, ROS, Ca^2+^, LDH release | p38 phosphorylation, Bax/Bcl-2 ratio, caspase-3 activity |
| Anticancer | MDA-MB-231 breast cancer | This compound (10-200 µM, 24-72h) | Cell viability, apoptosis, migration | CDKN1A, ATM, MYC expression, mitochondrial potential |
| Antidiabetic | HepG2, 3T3-L1, pancreatic β-cells | High glucose/palmitate, this compound (10-100 µM, 24h) | Glucose uptake, insulin signaling, oxidative stress | Antioxidant enzymes, inflammatory cytokines, lipid peroxidation |
| Toxicology | Primary hepatocytes, renal cells | This compound (1-200 µM, 24-48h) | Cell viability, membrane integrity | ALT/AST release, GSH depletion, caspase activation |
To ensure reproducible results across this compound studies, careful attention must be paid to compound preparation and delivery. This compound stock solutions should be prepared in high-quality DMSO and stored at -20°C to -80°C in aliquots to prevent repeated freeze-thaw cycles. For cell treatment, stock solutions are diluted into culture medium with thorough mixing to ensure even distribution, maintaining final DMSO concentrations ≤0.1%. Vehicle controls containing equivalent DMSO concentrations must be included in all experiments. Treatment duration should be optimized based on the specific biological endpoint, with shorter exposures (4-24 hours) appropriate for signaling pathway analyses and longer incubations (24-72 hours) suitable for assessing effects on viability, proliferation, and gene expression changes [2] [4] [3].
Dose-response relationships should be established through comprehensive concentration ranges, typically from 1-200 µM, with 8-10 data points ideally spaced logarithmically. Each experiment should include appropriate positive controls (e.g., NAC for antioxidant effects, staurosporine for apoptosis induction, metformin for antidiabetic assessments) and negative controls (untreated and vehicle-treated cells) to validate assay performance. For mechanistic studies, specific pathway inhibitors (e.g., SB203580 for p38, LY294002 for PI3K/AKT) can be employed in combination with this compound to delineate its primary molecular targets. Additionally, comparative assessment of this compound's effects in non-transformed versus transformed cell lines provides valuable information about its potential therapeutic window and selectivity.
Different assay formats require specific optimization to accurately capture this compound's bioactivities. For resazurin-based viability assays (including Presto Blue, Alamar Blue, and MTT), linearity between cell number and signal intensity must be established for each cell type, and incubation times should be optimized to ensure measurements fall within the dynamic range while avoiding signal saturation. In 3D culture systems, additional considerations include ensuring adequate dye penetration throughout the scaffold and accounting for potential interactions between the assay reagents and matrix components [5]. For apoptosis assessments, multiple complementary methods (annexin V/PI staining, caspase activation, DNA fragmentation) should be employed to confirm the mode of cell death.
When investigating signaling pathways affected by this compound, time-course experiments are essential to distinguish primary targets from secondary effects. For example, assessment of phosphorylation events should include multiple early time points (15 minutes to 4 hours) after this compound treatment, while analysis of gene expression changes typically requires longer exposures (8-24 hours). For transcriptional analyses, qRT-PCR protocols should include validation of primer efficiency and use appropriate reference genes validated for the specific cell type and treatment conditions. Protein-level analyses by western blotting should include total and phosphorylated forms of target proteins, with loading controls to ensure equal protein quantification across samples.
The standardized protocols outlined in this document provide a comprehensive framework for evaluating this compound's diverse biological activities in experimentally robust and reproducible systems. The multimodal actions of this compound—spanning neuroprotection, anticancer effects, antidiabetic potential, and antioxidant activity—highlight its therapeutic promise, while also underscoring the importance of context-specific assay design. As research advances, several areas warrant further methodological development, including more complex 3D culture models, co-culture systems that better recapitulate tissue microenvironments, and high-content screening approaches that can simultaneously capture multiple parameters of cellular responses.
Future assay development should also address current challenges in this compound research, particularly its pharmacokinetic limitations such as moderate aqueous solubility and potential metabolic instability. Advanced delivery systems, including nanoparticle formulations and prodrug approaches, may enhance this compound's cellular bioavailability and efficacy in in vitro systems, providing more therapeutically relevant data. Additionally, the application of omics technologies (transcriptomics, proteomics, metabolomics) to this compound-treated cells will enable unbiased discovery of novel targets and pathways, potentially revealing previously unappreciated mechanisms of action. Through continued refinement of these experimental approaches and their systematic application across research laboratories, the translational path of this compound from preclinical promise to clinical reality can be accelerated.
Streptozotocin-induced diabetes models represent well-established experimental systems for studying diabetes pathophysiology and screening potential therapeutic compounds like fustin. Streptozotocin (STZ) is a glucosamine-nitrosourea compound that exerts selective cytotoxicity on pancreatic β-cells through DNA alkylation and oxidative stress mechanisms, resulting in hyperglycemia. The STZ-induced diabetes model is particularly valuable for studying potential antidiabetic compounds like this compound, a flavonoid reported to possess antioxidant and anti-inflammatory properties that may counter STZ-induced β-cell damage. The rationale for using this model stems from its ability to mimic several aspects of human diabetes, including hyperglycemia, insulin deficiency, oxidative stress, and the development of diabetic complications, providing a robust platform for evaluating this compound's mechanistic actions and therapeutic potential [1].
The applicability of STZ models extends beyond basic hyperglycemia induction to encompass complex metabolic disturbances relevant to diabetes pathology. Research indicates that STZ administration at varying doses can produce models resembling either type 1 diabetes (through acute β-cell destruction at higher doses) or type 2 diabetes (when combined with high-fat diet feeding at lower doses). This versatility makes the STZ model particularly suitable for comprehensive evaluation of this compound's potential benefits across different diabetes manifestations. The pathophysiological relevance of these models is enhanced by their development of secondary complications including nephropathy, neuropathy, and impaired wound healing, allowing researchers to investigate both glycemic and extra-pancreatic effects of this compound treatment [2] [1].
The selection of an appropriate STZ-induced diabetes model depends on the specific research objectives and whether the goal is to model type 1 or type 2 diabetes. For type 1 diabetes modeling, higher single doses of STZ (45-65 mg/kg) are typically administered to induce rapid and substantial β-cell destruction, resulting in severe insulin deficiency and sustained hyperglycemia. This approach models the insulin-dependent characteristics of T1DM and is suitable for investigating this compound's potential β-cell protective effects and insulin-sparing properties. In contrast, for type 2 diabetes modeling, researchers typically employ a combination of high-fat diet feeding (for 2-8 weeks) followed by low-dose STZ administration (25-40 mg/kg), which produces a condition characterized by insulin resistance coupled with moderate insulin deficiency, more closely resembling the metabolic dysregulation of human T2DM [2] [3].
The animal selection criteria significantly influence model development and experimental outcomes. Most protocols utilize male Wistar or Sprague-Dawley rats (150-250g) due to their consistent metabolic responses and reduced hormonal variability compared to females. The animals should be housed under controlled conditions (12h light/dark cycle, 22-24°C) with free access to food and water. For type 2 diabetes models, the high-fat diet composition typically consists of 45-60% fat, 20-30% carbohydrate, and 15-20% protein, administered for a minimum of 3-4 weeks before low-dose STZ injection. This combination produces metabolic dysregulation characterized by insulin resistance, dyslipidemia, and moderate hyperglycemia, providing a robust platform for evaluating this compound's potential efficacy against T2DM features [2].
Table 1: STZ Administration Protocols for Different Diabetes Models
| Model Type | STZ Dose | Administration Route | Pre-conditioning | Onset of Hyperglycemia | Characteristics |
|---|---|---|---|---|---|
| Type 1 Diabetes Model | 45-65 mg/kg | Single intraperitoneal injection | Normal diet | 24-48 hours | Severe β-cell destruction, insulin deficiency, blood glucose >250 mg/dL |
| Type 2 Diabetes Model | 25-40 mg/kg | Single intraperitoneal injection | 3-8 weeks HFD | 3-7 days | Insulin resistance + moderate β-cell dysfunction, blood glucose >140 mg/dL |
| Gestational Diabetes Model | 35-50 mg/kg | Intraperitoneal injection | Timed pregnancy | Varies | Glucose intolerance during pregnancy |
| Multiple Low-Dose Model | 20-40 mg/kg | Daily IP for 3-5 days | Normal diet | 7-14 days | Progressive autoimmune-like β-cell destruction |
The streptozotocin administration procedure requires careful preparation due to the compound's light sensitivity and instability in solution. STZ should be freshly dissolved in citrate buffer (0.1M, pH 4.5) immediately before administration and protected from light. The recommended injection volume is 1-2 mL/kg body weight via intraperitoneal route. Following STZ administration, animals should receive 5% glucose solution in drinking water for 24-48 hours to counter initial hypoglycemic shock caused by massive insulin release from damaged β-cells. Diabetes confirmation is typically performed 3-7 days post-STZ administration using fasting blood glucose measurements, with levels >140 mg/dL (for T2DM models) or >250 mg/dL (for T1DM models) considered diabetic [2] [1].
The treatment protocol for evaluating this compound's efficacy in STZ-induced diabetic models should be initiated after stable hyperglycemia is confirmed (typically 3-7 days post-STZ induction). Based on similar flavonoid studies, this compound can be administered orally via gavage or incorporated into the diet, with oral administration being preferred for accurate dose control. The treatment duration in most antidiabetic studies ranges from 4-12 weeks, allowing sufficient time to observe meaningful metabolic, histological, and functional improvements. Researchers should establish appropriate dose-response relationships for this compound, typically testing at least three different concentrations (e.g., low: 10-25 mg/kg, medium: 50-100 mg/kg, high: 150-200 mg/kg) to determine optimal dosing [2].
For proper vehicle preparation, this compound can be dissolved in carboxymethyl cellulose (0.5-1%) or dimethyl sulfoxide (DMSO, not exceeding 5%) followed by dilution with saline or water. Fresh this compound solutions should be prepared daily to maintain compound stability and efficacy. The treatment regimen should include positive control groups receiving standard antidiabetic medications (e.g., metformin 150-300 mg/kg for T2DM models; insulin 1-4 IU/day for T1DM models) and vehicle control groups receiving only the administration vehicle. This experimental design allows for appropriate comparison and validation of this compound's efficacy relative to established therapies [2].
Table 2: Key Metabolic Parameters for Evaluating this compound Efficacy
| Parameter | Assessment Method | Frequency | Significance | Expected Changes with this compound Treatment |
|---|---|---|---|---|
| Fasting Blood Glucose | Glucose oxidase method | Weekly | Primary efficacy indicator | Decrease toward normoglycemic levels |
| Glucose Tolerance | Oral Glucose Tolerance Test (OGTT) | Baseline and study end | Insulin sensitivity assessment | Improved glucose clearance |
| Insulin Levels | ELISA | Biweekly | β-cell function | Increased in T2DM models |
| HbA1c | HPLC or kit-based methods | Study beginning and end | Long-term glycemic control | Decreased levels |
| Lipid Profile | Enzymatic assays | Study beginning and end | Cardiovascular risk assessment | Improved triglycerides, cholesterol |
| Body Weight | Gravimetric measurement | Weekly | General metabolic status | Stabilization or improved gain |
| Food & Water Intake | Measurement of consumption | Weekly | Hyperphagia/polydipsia indicators | Normalization of intake |
Comprehensive metabolic monitoring throughout the study period is essential for evaluating this compound's antidiabetic efficacy. Fasting blood glucose should be measured weekly using a glucometer or glucose oxidase method after a 6-8 hour fast. An oral glucose tolerance test (OGTT) should be performed at baseline and study termination by administering glucose (2 g/kg orally) and measuring blood glucose levels at 0, 30, 60, 90, and 120 minutes. Insulin sensitivity can be assessed using the Homeostasis Model Assessment of Insulin Resistance (HOMA-IR) calculated from fasting glucose and insulin values: HOMA-IR = (fasting glucose [mg/dL] × fasting insulin [μU/mL]) / 405. This compound treatment is expected to improve insulin sensitivity, as evidenced by decreased HOMA-IR values, and enhance glucose disposal during OGTT [2] [4].
A comprehensive evaluation of this compound's effects in STZ-induced diabetic models requires careful experimental design and systematic assessment across multiple parameters. The following workflow visualization illustrates the key components and sequential processes in a standard study design:
Diagram 1: Experimental workflow for evaluating this compound in STZ-induced diabetic models
Pancreatic Histology: Following sacrifice, pancreatic tissues should be collected, fixed in 10% neutral buffered formalin, processed for paraffin embedding, and sectioned at 4-5μm thickness. Sections should be stained with hematoxylin and eosin (H&E) for general morphology and immunohistochemistry for insulin (anti-insulin antibody) to visualize β-cells. The images should be analyzed for islet architecture, insulitis (inflammatory infiltration), and β-cell mass quantification. This compound treatment is expected to preserve islet morphology and reduce STZ-induced damage, potentially through its antioxidant and anti-apoptotic properties [2] [3] [1].
Oxidative Stress Parameters: Evaluate this compound's antioxidant effects by measuring malondialdehyde (MDA) levels as a lipid peroxidation marker, superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx) activities in pancreatic, hepatic, and renal tissues. Tissue homogenates should be prepared in cold phosphate buffer and analyzed using standard spectrophotometric or ELISA methods. This compound's flavonoid structure suggests potential free radical scavenging activity, which may ameliorate STZ-induced oxidative stress and subsequent β-cell damage [1].
All metabolic parameters should be expressed as mean ± standard error of the mean (SEM) for each experimental group (n=8-12). Data analysis typically employs one-way or two-way analysis of variance (ANOVA) followed by appropriate post-hoc tests (e.g., Tukey's or Bonferroni's test) for multiple comparisons between groups. Statistical significance is generally set at p<0.05. Correlation analyses can be performed to examine relationships between different parameters, such as the association between oxidative stress markers and hyperglycemia severity, and how this compound treatment modulates these relationships. Researchers should calculate percentage improvements for key parameters to facilitate efficacy comparisons across studies [2].
For comprehensive data interpretation, results should be contextualized within this compound's proposed mechanisms of action. As a flavonoid, this compound may exert beneficial effects through multiple pathways, including: enhancement of antioxidant defenses, suppression of pro-inflammatory cytokines, inhibition of nuclear factor-kappa B (NF-κB) signaling, modulation of insulin signaling pathways, and potential promotion of β-cell regeneration. The magnitude of this compound's effects should be compared against positive control treatments to assess its relative efficacy. Researchers should also consider dose-response relationships and potential therapeutic windows when making recommendations for future studies [2] [1].
Pancreatic β-cell mass should be quantified using image analysis software (e.g., ImageJ) by calculating the percentage of insulin-positive area relative to total pancreatic area across multiple sections. A minimum of 50-100 islets per animal should be analyzed for representative quantification. Similarly, oxidative stress markers and inflammatory infiltrates should be quantified systematically. These histological parameters should be correlated with metabolic improvements to establish structure-function relationships that support this compound's potential therapeutic benefits. The integration of histological, molecular, and metabolic data provides compelling evidence for this compound's efficacy and mechanisms of action in STZ-induced diabetes models [3] [1].
STZ Solution Preparation: Always prepare STZ fresh immediately before administration using cold citrate buffer (0.1M, pH 4.5). Inadequate buffering or delayed administration can reduce STZ efficacy due to rapid decomposition. The solution should be clear; discard if discoloration appears.
Hyperglycemia Induction Issues: If diabetes induction is inconsistent, verify STZ potency, ensure proper fasting (6-8 hours) before administration, and check animal strain sensitivity. Some rat strains (e.g., Sprague-Dawley) may require slightly higher doses than Wistar rats for consistent hyperglycemia.
Mortality Management: High initial mortality may result from severe hypoglycemia following STZ administration. Always provide 5-10% glucose solution for 24-48 hours post-injection and monitor animals closely during this period.
This compound Solubility: If this compound demonstrates poor aqueous solubility, consider using appropriate vehicles such as hydroxypropyl methylcellulose, PEG-400, or DMSO (at minimal concentrations <5%). Sonication and gentle warming may improve dissolution [2] [1].
The STZ-induced diabetes model provides a well-established, reproducible platform for evaluating the potential therapeutic efficacy of this compound in diabetes management. Through comprehensive metabolic monitoring, histological analysis, and molecular assessments, researchers can elucidate this compound's mechanisms of action, including its potential effects on β-cell preservation, insulin sensitivity improvement, and reduction of oxidative stress. The protocols outlined in this document provide detailed methodologies for conducting rigorous investigations that yield reliable, interpretable data regarding this compound's antidiabetic properties. As research progresses, these experimental approaches can be refined to further explore this compound's potential as a novel therapeutic agent for diabetes and its complications.
The CFA-induced arthritis model is a well-established pre-clinical model used to study rheumatoid arthritis (RA) pathophysiology and evaluate potential therapeutic compounds. [1] [2] The model is characterized by robust and chronic joint inflammation, making it particularly valuable for immunological and pharmacological research.
The following protocol synthesizes methods from recent studies to provide a clear, step-by-step guide.
The following parameters should be measured regularly (e.g., every 2-3 days) throughout the study. Baseline measurements should be taken before CFA injection.
| Score | Severity | Clinical Observations |
|---|---|---|
| 0 | Normal | No evidence of erythema or swelling. [2] |
| 1 | Mild | Erythema and mild swelling confined to the tarsals or ankle joint. [2] |
| 2 | Moderate | Erythema and mild swelling extending from ankle to tarsals. [2] |
| 3 | Severe | Erythema and moderate swelling extending from ankle to metatarsal joints. [2] |
| 4 | Maximum | Erythema and severe swelling encompass ankle, foot, and digits, or ankylosis. [2] |
At the study endpoint, collect samples for in-depth analysis:
The table below summarizes typical quantitative outcomes measured in CFA-induced arthritis studies, which can serve as a benchmark for your experiments with this compound. [4] [3]
| Assessment Parameter | Arthritic Control (Mean Values) | Treatment Group (Improvement with QA & MTX) |
|---|---|---|
| Paw Volume/Size | Significantly increased | Significantly reduced (p < 0.001) |
| Arthritic Score | High (~4-8 total AI) | Significantly reduced (p < 0.001) |
| Body Weight | Loss or reduced gain | Improved body weight |
| Inflammatory Cytokines | ||
| ∟ TNF-α, IL-6, IL-1β | Elevated | Downregulated mRNA & protein levels |
| Oxidative Stress | ||
| ∟ Malondialdehyde (MDA) | Elevated | Significantly reduced (p < 0.001) |
| ∟ Antioxidant Enzymes | Reduced | Levels restored |
| Histopathological Score | Severe synovitis, cartilage damage | Marked improvement |
While the specific action of this compound was not identified, the CFA model acts through well-characterized inflammatory pathways. The diagram below illustrates the key signaling cascades involved in RA that are activated in this model, providing potential targets for therapeutic intervention. [5] [6]
The MAPK/ERK pathway is a central driver of pathology in this model, promoting the proliferation of fibroblast-like synoviocytes (FLS), their invasion into cartilage, and the production of inflammatory mediators. [6] This pathway does not work in isolation but interacts with other key pathways like NF-κB and JAK/STAT, creating a complex inflammatory network. [6]
Scopolamine-induced memory impairment represents a well-established and widely utilized experimental model for investigating cognitive dysfunction and screening potential therapeutic agents for neurodegenerative disorders such as Alzheimer's disease. This model operates on the fundamental principle of cholinergic disruption, as scopolamine acts as a competitive antagonist at muscarinic acetylcholine receptors within the central nervous system. By blocking these crucial receptors, scopolamine effectively induces temporary cognitive deficits, particularly in learning and memory domains, thereby mimicking the cholinergic dysfunction observed in age-related cognitive decline and dementia pathologies. The robustness, reproducibility, and rapid induction of cognitive impairment have cemented this model's value in preclinical neuropharmacology research, serving as an important bridge between basic science and clinical applications in cognitive neuroscience. [1] [2] [3]
Fustin, a bioactive flavanol compound naturally occurring in Rhus verniciflua Stokes, has emerged as a promising therapeutic candidate with demonstrated neuroprotective properties in experimental models. Recent investigations have revealed that this compound possesses the ability to attenuate scopolamine-induced memory impairment through multifaceted mechanisms that extend beyond simple receptor antagonism. The compound exhibits a comprehensive pharmacological profile that addresses multiple pathological pathways implicated in cognitive dysfunction, including oxidative stress, neuroinflammation, and neurotransmitter imbalances. This broad-spectrum activity positions this compound as both a valuable research tool for understanding memory processes and a promising lead compound for developing innovative cognitive enhancers and neuroprotective agents. The following table summarizes the key characteristics of scopolamine-induced memory impairment and this compound's counteractive effects: [4]
Table 1: Fundamental Characteristics of Scopolamine Model and this compound Intervention
| Aspect | Scopolamine-Induced Impairment | This compound Counteractive Effects |
|---|---|---|
| Primary Mechanism | Muscarinic receptor antagonism | Cholinergic modulation and multi-target actions |
| Cognitive Effects | Deficits in learning, memory, attention | Improved acquisition, retention, recall |
| Neurochemical Changes | ↑ AChE activity, ↓ acetylcholine | ↓ AChE activity, ↑ acetylcholine |
| Oxidative Stress | ↑ MDA, ↑ nitrate, ↓ antioxidant enzymes | ↑ SOD, CAT, GSH; ↓ MDA & nitrate |
| Neuroinflammation | ↑ TNF-α, IL-1β, IL-6 | ↓ Pro-inflammatory cytokines |
| Neurotransmission | Impaired cholinergic, serotonergic, dopaminergic systems | Balanced neurotransmitter levels |
The scopolamine-induced memory impairment model has been extensively characterized in rodent species, with established protocols for reliable induction of cognitive deficits. For this compound investigations, researchers typically employ adult Wistar rats (approximately 200-250 g) or Swiss albino mice (20-30 g) housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. All experimental procedures must receive prior approval from the appropriate Institutional Animal Ethics Committee, and studies should be conducted in accordance with internationally accepted guidelines for laboratory animal use and care. A minimum sample size of 6 animals per group is recommended to ensure statistical power, with randomization procedures implemented to eliminate selection bias. [4] [1] [5]
The dosing protocol for comprehensive this compound studies typically spans 14 days to evaluate both acute and sustained effects on cognitive function and neurochemical parameters. The established administration regimen follows this sequence:
This compound is typically administered orally via gavage, while scopolamine is delivered intraperitoneally approximately 2 hours before behavioral assessments on testing days. This timing aligns with scopolamine's peak cognitive effects while allowing sufficient time for this compound's protective mechanisms to engage. For studies focusing on chronic scopolamine exposure, the 14-day protocol remains consistent, with daily scopolamine injections maintaining the cognitive impairment throughout the study duration. [4]
Comprehensive evaluation of cognitive functions in the scopolamine-fustin model requires a battery of behavioral tests that assess different memory domains and cognitive processes. These tests are typically conducted following the treatment period, with specific timing relative to scopolamine administration critical for obtaining reliable results. The most widely employed and validated behavioral assessments for this model include:
Y-Maze Test: This paradigm evaluates spatial working memory through spontaneous alternation behavior. Animals are placed in a Y-shaped maze with three identical arms for an 8-minute session. The sequence and number of arm entries are recorded, with the percentage of spontaneous alternation calculated as SA% = [(Number of alternations)/(Total arm entries - 2)] × 100. A significant reduction in spontaneous alternation percentage in scopolamine-treated animals indicates working memory impairment, which this compound treatment should ameliorate in a dose-dependent manner. [4] [6]
Morris Water Maze (MWM) Test: The MWM assesses spatial learning and reference memory over multiple training days followed by a probe trial. The apparatus consists of a large circular pool filled with opaque water and a hidden escape platform. Animals undergo 4 trials daily for 4-6 consecutive days, with parameters such as escape latency, path length, and swimming speed recorded. During the probe trial (conducted 24 hours after the last training session), the platform is removed, and animals are monitored for time spent in the target quadrant, number of platform crossings, and search strategy. Scopolamine-treated animals typically display prolonged escape latencies during acquisition and reduced target quadrant preference during the probe trial, indicating spatial learning and memory deficits. [4] [5]
Novel Object Recognition Test: This test evaluates recognition memory based on the innate preference of rodents for novel objects. The procedure consists of three phases: habituation to an empty arena, a familiarization phase with two identical objects, and a test phase where one familiar object is replaced with a novel object. The discrimination index is calculated as (Time with novel object - Time with familiar object)/(Total exploration time). Scopolamine administration typically reduces the discrimination index, reflecting recognition memory deficits. [1] [6]
Table 2: Standardized Behavioral Testing Protocol for this compound-Scopolamine Studies
| Test | Primary Measurement | Testing Duration | Key Parameters | Indication of Improvement |
|---|---|---|---|---|
| Y-Maze | Working memory | 8 minutes | Spontaneous alternation % | Increased alternation % |
| Morris Water Maze | Spatial learning/memory | 4-6 days training + probe trial | Escape latency, time in target quadrant | Shorter latency, more target quadrant time |
| Novel Object Recognition | Recognition memory | 10 min habituation, 10 min training, 5 min test | Discrimination index | Higher discrimination index |
| Open Field Test | Locomotor activity, anxiety | 5-10 minutes | Total distance, center time | Normalized activity, reduced anxiety |
Upon completion of behavioral assessments, animals are euthanized, and brain tissues are collected for comprehensive biochemical analyses to elucidate the mechanistic basis of this compound's effects. Brain regions particularly relevant to cognitive function, including the hippocampus and prefrontal cortex, should be dissected and processed for various assays. The following analyses provide crucial insights into this compound's neuroprotective mechanisms:
Cholinergic Function Assessment: Evaluate acetylcholinesterase activity using Ellman's method with slight modifications. Brain homogenates are incubated with acetylthiocholine iodide as substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as chromogen. The change in absorbance is measured at 412 nm, with activity expressed as μmol of acetylthiocholine hydrolyzed per min per mg protein. Additionally, choline acetyltransferase activity can be determined by measuring the formation of [14C]acetyl-CoA in brain homogenates. [4] [1]
Oxidative Stress Parameters: Assess antioxidant defense systems by measuring superoxide dismutase (SOD) activity via inhibition of pyrogallol auto-oxidation, catalase (CAT) activity through hydrogen peroxide decomposition, and reduced glutathione (GSH) levels using DTNB. Lipid peroxidation should be evaluated by measuring malondialdehyde (MDA) content via thiobarbituric acid reactive substances (TBARS) assay. Nitrate levels can be determined as an indicator of reactive nitrogen species. [4] [5]
Neuroinflammatory Markers: Quantify pro-inflammatory cytokines including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) using commercially available ELISA kits according to manufacturer instructions. These measurements provide insights into this compound's potential anti-neuroinflammatory properties. [4] [6]
Neurotransmitter Levels: Analyze various neurotransmitters such as serotonin (5-HT), dopamine, noradrenaline, GABA, and acetylcholine using high-performance liquid chromatography (HPLC) with electrochemical or fluorescence detection. These measurements help characterize this compound's impact on multiple neurotransmitter systems beyond the cholinergic system. [4]
Comprehensive analysis of behavioral data provides crucial evidence regarding this compound's efficacy in reversing scopolamine-induced cognitive deficits. In the Y-maze test, scopolamine-treated animals typically exhibit a significant reduction in spontaneous alternation percentage (approximately 30-40% decrease compared to controls), indicating working memory impairment. This compound co-administration should demonstrate a dose-dependent amelioration of this deficit, with the higher dose (100 mg/kg) expected to restore alternation performance to near-normal levels. Total arm entries, an indicator of locomotor activity, should remain comparable across groups, confirming that cognitive effects are not secondary to motor alterations. [4]
In the Morris water maze, scopolamine administration significantly prolongs escape latency during acquisition trials and reduces time spent in the target quadrant during the probe trial. This compound treatment should markedly reduce escape latency during training sessions and increase target quadrant preference during the probe trial, indicating improved spatial learning and memory retention. Representative search trajectory plots typically show scopolamine-treated animals employing random search patterns, while this compound-treated animals display more focused searching in the target quadrant where the platform was previously located. [4]
The novel object recognition test typically reveals that scopolamine significantly reduces the discrimination index compared to control animals, reflecting impaired recognition memory. This compound co-administration should preserve the natural preference for novel objects, maintaining a discrimination index comparable to control animals. This pattern suggests that this compound protects against scopolamine-induced deficits in recognition memory processes. [1] [6]
Systematic biochemical analyses provide mechanistic insights into this compound's protective effects against scopolamine-induced neurochemical alterations. The expected outcomes for key biochemical parameters are summarized in the table below: [4] [5]
Table 3: Expected Biochemical Outcomes Following this compound Treatment in Scopolamine-Treated Animals
| Parameter | Control Group | Scopolamine Only | Scopolamine + this compound (50 mg/kg) | Scopolamine + this compound (100 mg/kg) |
|---|---|---|---|---|
| AChE Activity | Normal | ↑↑ (60-80%) | ↑ (20-30%) | Normalized |
| SOD Activity | Normal | ↓↓ (40-50%) | ↓ (15-20%) | Normalized |
| CAT Activity | Normal | ↓↓ (35-45%) | ↓ (10-15%) | Normalized |
| GSH Levels | Normal | ↓↓ (40-50%) | ↓ (15-20%) | Normalized |
| MDA Content | Normal | ↑↑ (70-90%) | ↑ (25-35%) | Normalized |
| TNF-α Levels | Normal | ↑↑ (3-4 fold) | ↑ (1.5-2 fold) | Normalized |
| IL-1β Levels | Normal | ↑↑ (3-4 fold) | ↑ (1.5-2 fold) | Normalized |
| IL-6 Levels | Normal | ↑↑ (2-3 fold) | ↑ (1.5 fold) | Normalized |
This compound treatment demonstrates a clear dose-response relationship across multiple biochemical parameters, with the higher dose (100 mg/kg) typically producing more complete normalization of scopolamine-induced alterations. The simultaneous improvement in cholinergic function, oxidative balance, and neuroinflammatory status underscores this compound's multi-target mechanism of action, positioning it as a promising candidate for addressing the complex pathophysiology of cognitive disorders. [4]
This compound exerts its protective effects against scopolamine-induced memory impairment through a sophisticated multitarget mechanism that addresses multiple pathological pathways simultaneously. The compound's primary mechanism involves cholinergic enhancement through inhibition of acetylcholinesterase activity and modulation of choline acetyltransferase, thereby increasing acetylcholine availability at synaptic clefts. This cholinergic effect directly counteracts scopolamine's receptor blockade, facilitating normal neurotransmission in brain regions critical for learning and memory processes. [4]
Beyond cholinergic modulation, this compound demonstrates significant antioxidant properties by enhancing the endogenous antioxidant defense system. This compound administration increases the activities of key antioxidant enzymes including superoxide dismutase, catalase, and glutathione, while simultaneously reducing lipid peroxidation products such as malondialdehyde and reactive nitrogen species. This robust antioxidant activity helps maintain redox homeostasis in neural tissues, preventing oxidative damage to cellular macromolecules and preserving neuronal integrity under scopolamine-induced stress conditions. [4] [5]
Additionally, this compound exhibits potent anti-neuroinflammatory effects by suppressing the production and release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. These cytokines are known to contribute to synaptic dysfunction and neuronal damage when chronically elevated. By modulating neuroinflammatory signaling pathways, this compound creates a more favorable microenvironment for neuronal function and synaptic plasticity, further supporting cognitive processes compromised by scopolamine challenge. [4]
The diagram below illustrates the comprehensive neuroprotective mechanisms through which this compound counteracts scopolamine-induced memory impairment:
The intricate mechanisms through which this compound counteracts scopolamine-induced cognitive impairment involve modulation of specific molecular pathways and cellular processes. The following table details the key mechanistic elements and their functional significance: [4] [5]
Table 4: Molecular Mechanisms of this compound in Countering Scopolamine-Induced Neurotoxicity
| Mechanistic Pathway | Specific Targets | Biological Consequences | Experimental Evidence |
|---|---|---|---|
| Cholinergic Modulation | AChE inhibition, ChAT preservation | Enhanced synaptic acetylcholine, improved cholinergic transmission | Reduced AChE activity, increased acetylcholine levels |
| Antioxidant Defense | SOD, CAT, GSH enhancement; MDA reduction | Attenuated oxidative damage, preserved mitochondrial function | Normalized antioxidant enzyme activities, decreased lipid peroxidation |
| Anti-inflammatory Action | TNF-α, IL-1β, IL-6 downregulation | Reduced neuroinflammation, microglial activation | Decreased pro-inflammatory cytokine levels |
| Synaptic Protection | BACE-1 inhibition, synaptic protein preservation | Reduced amyloidogenic processing, maintained synaptic integrity | Improved pre- and post-synaptic markers |
| Neurotransmitter Balance | Serotonin, dopamine, noradrenaline modulation | Balanced neurotransmission beyond cholinergic system | Normalized monoamine levels in brain regions |
The scopolamine-induced memory impairment model with this compound intervention offers valuable applications across multiple research domains. In drug discovery, this model serves as a robust medium-throughput screening platform for identifying novel cognitive enhancers and neuroprotective agents. The model's rapid induction of cognitive deficits, reproducibility, and responsiveness to therapeutic interventions make it particularly useful for initial efficacy assessment of candidate compounds. For mechanistic studies, the model enables detailed investigation of cholinergic dysfunction and related pathological processes, allowing researchers to delineate specific molecular pathways involved in cognitive decline and potential rescue mechanisms. [4] [2]
In translational neuroscience, findings from this compound-scopolamine studies provide important proof-of-concept data supporting further development of flavonoid-based therapeutics for cognitive disorders. The multi-target actions of this compound align with current understanding that effective interventions for complex neurodegenerative conditions may require simultaneous modulation of multiple pathological pathways. For nutraceutical research, this model helps validate the cognitive benefits of natural products and plant extracts, contributing to the scientific basis for their potential use in cognitive health formulations. [4] [5]
Based on comprehensive analysis of existing literature, the following protocol recommendations are proposed for optimal experimental outcomes:
Dosing Strategy: Implement a 14-day pretreatment period with this compound before scopolamine challenge to establish steady-state levels and maximize protective effects.
Behavioral Testing Schedule: Conduct behavioral assessments 2 hours post-scopolamine injection during the light phase of the cycle to maintain consistency with established protocols.
Tissue Collection: Euthanize animals 24 hours after the final behavioral test to allow for assessment of relatively stable biochemical changes rather than acute transient effects.
Brain Dissection: Prioritize hippocampus and prefrontal cortex for biochemical analyses, as these regions show pronounced sensitivity to both scopolamine-induced deficits and this compound-mediated protection.
Dose Selection: Include both medium (50 mg/kg) and high (100 mg/kg) this compound doses to establish dose-response relationships, with consideration for adding a lower dose (25 mg/kg) for more comprehensive profiling.
The scopolamine-induced memory impairment model represents a well-validated and widely utilized experimental system for investigating cognitive dysfunction and screening potential therapeutic agents. This compound, a natural flavanol from Rhus verniciflua Stokes, has demonstrated significant efficacy in attenuating scopolamine-induced cognitive deficits through multifaceted mechanisms involving cholinergic enhancement, antioxidant activity, anti-inflammatory effects, and synaptic protection. The comprehensive application notes and detailed protocols provided in this document offer researchers a solid foundation for conducting rigorous investigations of this compound and similar compounds in this established model system. [4]
The robust effects of this compound across multiple cognitive domains and its favorable safety profile position it as a promising candidate for further development as a cognitive-enhancing agent. Future research directions should include detailed pharmacokinetic studies, investigations into long-term efficacy in chronic models of neurodegeneration, and exploration of potential synergistic effects with existing cognitive enhancers. The mechanistic insights gained from this compound-scopolamine studies may contribute significantly to our understanding of memory processes and the development of novel interventions for cognitive disorders. [4] [5]
Supported Lipid Bilayers (SLBs) are a reductionist tool that mimics the surface of an antigen-presenting cell (APC). When formed on glass coverslips, they allow for high-resolution imaging of the immunological synapse. When formed on silica beads, they enable population-level studies of T-cell signaling [1] [2].
The diagram below illustrates the core workflow for creating and using SLBs.
This protocol, adapted from current methodologies, describes liposome preparation via extrusion, which is faster and reduces lipid oxidation compared to dialysis methods [1].
Materials:
Procedure:
Protein Functionalization of SLBs:
T-Cell Stimulation and Imaging:
To study antigen-specific responses using primary human T-cells, introducing a specific T-cell receptor (TCR) is necessary. Electroporation of TCR mRNA is an efficient method that preserves the native, quiescent state of the cells, unlike viral transduction which requires prior cell expansion [3].
Materials:
Procedure:
While SLBs provide excellent control for imaging, 3D collagen-based matrices offer a more physiologically relevant environment to study immune cell migration and interactions [3].
Materials:
Procedure:
The tables below summarize key variable parameters for the SLB and T-cell engineering protocols to assist in experimental design.
Table 1: Supported Lipid Bilayer Composition Parameters
| Parameter | Options / Typical Values | Function / Notes |
|---|---|---|
| Functional Lipid | Ni-NTA, CAP-Biotin | Anchors proteins to the bilayer. |
| Molar Ratio | 5-10% for Ni-NTA | Balances protein binding capacity with bilayer fluidity. |
| Adhesion Ligand | ICAM-1 (e.g., 200 molec/µm²) | Binds to LFA-1 on T-cells, provides adhesion [4]. |
| Stimulatory Ligand | α-CD3ε Fab (varying densities), pMHC | Engages the TCR complex to initiate signaling [4] [1]. |
| Co-stimulatory Ligand | CD40, CD80, CD86 | Provides secondary signals for full T-cell activation [4]. |
Table 2: T-Cell Engineering & Culture Parameters
| Parameter | Options / Typical Values | Function / Notes |
|---|---|---|
| Cell Source | Primary Naïve/Memory T-cells, Jurkat cell line | Primary cells are more physiological; cell lines are easier to culture. |
| TCR Introduction | mRNA Electroporation, Lentiviral Transduction | mRNA preserves quiescence; lentiviral requires expansion [3]. |
| TCR Affinity | Varies by clone (e.g., 1G4, 868) | Determines activation threshold and interaction dynamics [3]. |
| APC Type | "Express" moDCs (48-hr protocol), B-cells | moDCs are potent professional APCs [3]. |
| Culture Format | 2D SLB, 3D Collagen Matrix | 2D for imaging; 3D for physiological migration [3]. |
The integrated use of these protocols allows for a comprehensive analysis of T-cell function, from single-molecule dynamics at the synapse to population-level responses in a tissue-like environment.
1. Introduction Fustin, a flavanone derived from Rhus verniciflua, has demonstrated promising biological activities in recent studies, including neuroprotective effects in models of Huntington's disease and anti-arthritic properties [1] [2]. Ensuring the stability of this compound (>98% purity) is paramount for its reliable application in pharmacological research and future drug development. This document outlines a proposed framework for conducting stability studies on this compound, based on established analytical techniques and the specific vulnerabilities of flavonoid compounds.
2. Proposed Analytical Techniques for this compound Stability Testing The core of stability testing involves subjecting the compound to various stress conditions and using analytical techniques to detect and quantify the parent compound and its degradation products. The following table summarizes the recommended techniques.
Table 1: Key Analytical Techniques for this compound Stability Assessment
| Technique | Primary Role in this compound Stability Testing | Specific Application Examples |
|---|
| High-Performance Liquid Chromatography (HPLC) | Primary method for quantification and separation. | - Quantify this compound content in the presence of degradation products.
3. Detailed Experimental Protocols
3.1. Forced Degradation Studies (Stress Testing) Forced degradation studies help identify likely degradation pathways and validate the stability-indicating power of the analytical methods.
3.2. Long-Term and Accelerated Stability Studies These studies determine the shelf life and recommend storage conditions.
The following diagram illustrates the logical workflow for a stability-indicating assay, from sample preparation to data interpretation.
It is important to note that while the supplier-reported stability of this compound is "≥ 4 years," the specific data and chromatographic conditions (e.g., HPLC column type, mobile phase, detection wavelength) supporting this claim were not available in the public domain literature accessed in this search [1] [2]. Future research should focus on:
A rigorous stability-testing program is essential for the advancement of this compound as a therapeutic candidate. By employing a combination of forced degradation and formal stability studies, analyzed primarily by HPLC and LC-MS, researchers can ensure the identity, purity, and quality of this compound in preclinical and clinical research. The protocols outlined here provide a scientifically grounded starting point for such investigations.
Fustin, a bioactive flavanone derived primarily from the heartwood of Rhus verniciflua Stokes, has emerged as a compound of significant pharmacological interest. Recent preclinical studies demonstrate its efficacy in mitigating pathology in experimental models of gastric ulcer, Huntington's disease, arthritis, and diabetes. Its mechanism of action is consistently linked to the modulation of key biochemical parameters, primarily through potent antioxidant and anti-inflammatory activities. These application notes consolidate the quantitative biochemical findings and provide detailed methodologies for evaluating this compound's effects in a research setting, offering a valuable resource for scientists in drug development [1] [2] [3].
The following tables summarize the effects of this compound on various biochemical parameters across different animal models. The data is presented as the direction of change (↑ for increase, ↓ for decrease) induced by this compound treatment compared to the diseased control group.
Table 1: Effects of this compound on Oxidative Stress and Antioxidant Parameters
| Parameter | Gastric Ulcer [1] | Huntington's Disease [2] | Arthritis [3] | Diabetes [4] |
|---|---|---|---|---|
| GSH (Glutathione) | ↑ | ↑ | ↑ | ↑ |
| SOD (Superoxide Dismutase) | ↑ | ↑ | ↑ | ↑ |
| CAT (Catalase) | ↑ | ↑ | ↑ | ↑ |
| MDA (Malondialdehyde) | ↓ | ↓ | ↓ | ↓ |
Table 2: Effects of this compound on Inflammatory and Metabolic Parameters
| Parameter | Gastric Ulcer [1] | Huntington's Disease [2] | Arthritis [3] | Diabetes [4] |
|---|---|---|---|---|
| TNF-α (Tumor Necrosis Factor-alpha) | ↓ | ↓ | ↓ | ↓ |
| IL-1β (Interleukin-1 beta) | ↓ | ↓ | ↓ | - |
| IL-6 (Interleukin-6) | - | - | ↓ | - |
| PGE2 (Prostaglandin E2) | ↓ | - | ↓ | - |
| Blood Glucose | - | - | - | ↓ |
| Leptin | - | - | - | ↑ |
| Adiponectin | - | - | - | ↑ |
This protocol is designed to evaluate the gastroprotective activity of this compound.
This protocol assesses the neuroprotective potential of this compound.
The therapeutic effects of this compound across multiple disease models are mediated through the modulation of interconnected signaling pathways. The following diagram synthesizes the key mechanisms identified in the literature, centered on the downregulation of oxidative stress and inflammation.
This compound (3,3',4',7-tetrahydroxyflavan-3-ol) is a bioactive flavonoid compound primarily isolated from Rhus verniciflua Stokes (Anacardiaceae family), a plant traditionally used in Eastern medicine for treating various ailments. This tetrahydroxyflavanone has recently gained significant research attention due to its potent antioxidant and anti-inflammatory properties, demonstrating therapeutic potential across multiple disease models. This compound's chemical structure features multiple phenolic hydroxyl groups that contribute to its free radical-scavenging capacity, enabling it to counteract oxidative stress—a pathological state characterized by an imbalance between reactive oxygen species (ROS) production and the biological system's ability to detoxify these reactive intermediates.
Oxidative stress represents a fundamental mechanism underlying the pathogenesis of numerous chronic diseases, including rheumatoid arthritis, diabetes, neurodegenerative disorders, and cancer. Under physiological conditions, ROS function as crucial signaling molecules at low to moderate concentrations, participating in immune defense, intracellular signaling, and homeostasis. However, when ROS production overwhelms the endogenous antioxidant defense systems, these highly reactive molecules can cause oxidative damage to cellular macromolecules including lipids, proteins, and DNA, ultimately leading to cellular dysfunction and tissue damage [1] [2]. The assessment of oxidative stress in experimental and clinical settings relies on measuring specific biomarkers that reflect either the direct presence of ROS, the resulting oxidative damage, or the status of antioxidant defense systems.
The anti-arthritic properties of this compound were comprehensively investigated in a complete Freund's adjuvant (CFA)-induced arthritis model in male Wistar rats, which mimics many pathological features of human rheumatoid arthritis. In this study, this compound was administered orally at two doses (50 and 100 mg/kg/day) for 21 days, with measurements taken at regular intervals to assess its effects on both disease progression and oxidative stress parameters [3].
Table 1: Effects of this compound on Oxidative Stress and Inflammatory Markers in CFA-Induced Arthritis
| Parameter | Arthritic Control | This compound (50 mg/kg) | This compound (100 mg/kg) | Measurement Method |
|---|---|---|---|---|
| Paw Volume | Significant increase | Moderate reduction | Significant reduction | Plethysmometry |
| Arthritic Score | Severe | Mild reduction | Significant improvement | Clinical assessment |
| MDA | Elevated | Reduced | Significantly reduced | TBARS assay |
| GSH | Depleted | Moderate increase | Significant restoration | Spectrophotometry |
| SOD | Decreased | Moderate increase | Significant increase | Spectrophotometry |
| CAT | Reduced | Moderate improvement | Significant improvement | Spectrophotometry |
| TNF-α | Elevated | Reduced | Significantly reduced | ELISA |
| IL-6 | Elevated | Reduced | Significantly reduced | ELISA |
| IL-1β | Elevated | Reduced | Significantly reduced | ELISA |
| Nrf2 | Suppressed | Moderate activation | Significant activation | Western blot |
The results demonstrated that this compound treatment produced a dose-dependent amelioration of arthritic symptoms, with the higher dose (100 mg/kg) showing superior efficacy. This compound significantly suppressed the production of pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which play pivotal roles in the inflammatory cascade of rheumatoid arthritis. Furthermore, this compound administration effectively restored antioxidant defenses as evidenced by increased activities of superoxide dismutase (SOD), catalase (CAT), and glutathione (GSH) levels, while simultaneously reducing lipid peroxidation measured as malondialdehyde (MDA) [3]. These findings indicate that this compound's anti-arthritic effects are mediated through both immunomodulatory mechanisms and restoration of redox homeostasis.
In a high-fat diet and streptozotocin-induced diabetic model, which replicates key features of human type 2 diabetes, this compound was administered at doses of 50 and 100 mg/kg/day for 42 days. The study revealed this compound's antidiabetic potential through its effects on metabolic parameters and oxidative stress markers [4].
Table 2: Effects of this compound on Metabolic and Oxidative Stress Parameters in Diabetic Models
| Parameter | Diabetic Control | This compound (50 mg/kg) | This compound (100 mg/kg) | Biological Sample |
|---|---|---|---|---|
| Blood Glucose | Significantly elevated | Moderately reduced | Significantly reduced | Serum |
| Insulin | Decreased | Slight improvement | Significant improvement | Serum |
| Leptin | Decreased | Moderate increase | Significant increase | Serum |
| Adiponectin | Decreased | Moderate increase | Significant increase | Serum |
| ALT | Elevated | Slight reduction | Significant reduction | Serum |
| AST | Elevated | Slight reduction | Significant reduction | Serum |
| MDA | Elevated | Reduced | Significantly reduced | Serum |
| GSH | Depleted | Moderate increase | Significant increase | Serum |
| SOD | Decreased | Moderate increase | Significant increase | Serum |
| CAT | Reduced | Moderate improvement | Significant improvement | Serum |
This compound treatment demonstrated a dose-dependent restoration of metabolic homeostasis, as evidenced by improved glucose regulation, enhanced insulin sensitivity, and normalized adipokine levels (leptin and adiponectin). The compound also exhibited hepatoprotective effects by reducing the elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), liver enzymes that are typically increased during hepatic stress. Importantly, this compound effectively mitigated oxidative stress in diabetic conditions by enhancing the activities of key antioxidant enzymes (SOD, CAT) and glutathione levels, while concurrently reducing lipid peroxidation products [4]. These findings position this compound as a promising multifaceted therapeutic agent for diabetes and its associated complications.
The direct measurement of reactive oxygen species presents methodological challenges due to their high reactivity and short half-lives. However, several well-established approaches enable researchers to quantify specific ROS using fluorescent probes and spectrophotometric methods:
Cellular ROS using DCFDA Assay: The cell-permeable fluorogenic dye 5-(and-6)-carboxy-2',7'-dichlorodihydrofluorescein diacetate (DCFDA) is widely used to detect intracellular hydrogen peroxide (H₂O₂), hydroxyl radicals (OH•), and peroxyl radicals (ROO•). Upon diffusion into cells, DCFDA is deacetylated by cellular esterases to a non-fluorescent compound that is subsequently oxidized by ROS to form the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity (excitation/emission: 485/535 nm) is proportional to the overall ROS levels within the cell [1] [5].
Protocol Details:
Superoxide Anion Detection: Dihydroethidium (DHE) is specifically oxidized by superoxide anion (O₂•⁻) to form ethidium, which intercalates into DNA and emits red fluorescence (excitation/emission: 535/610 nm). For more specific detection, HPLC-based methods can distinguish between the specific superoxide product (2-hydroxyethidium) and nonspecific oxidation products [1] [6].
Hydrogen Peroxide Measurement: The Amplex Red assay provides a sensitive approach for detecting extracellular H₂O₂. In the presence of horseradish peroxidase, Amplex Red reacts with H₂O₂ to produce the fluorescent compound resorufin (excitation/emission: 571/585 nm) [5].
Malondialdehyde (MDA) serves as the most widely used biomarker for lipid peroxidation, typically measured using the thiobarbituric acid reactive substances (TBARS) assay:
TBARS Assay Protocol:
Methodological Considerations: While the TBARS assay is widely used due to its simplicity and cost-effectiveness, it lacks complete specificity for MDA as other aldehydes can also react with thiobarbituric acid. For enhanced specificity, HPLC separation of the MDA-TBA adduct or measurement of specific prostaglandin F2α isomers (8-iso-PGF2α) via liquid chromatography-mass spectrometry provides more accurate quantification of lipid peroxidation [1] [6].
The assessment of antioxidant defense components provides crucial information about the biological system's capacity to counteract oxidative stress:
Glutathione Status: The reduced glutathione (GSH) to oxidized glutathione (GSSG) ratio represents a key indicator of cellular redox status. GSH can be measured spectrophotometrically at 412 nm using Ellman's reagent (5,5'-dithio-bis-2-nitrobenzoic acid) with or without glutathione reductase recycling assays. Alternatively, fluorescent probes such as monochlorobimane enable intracellular GSH detection via flow cytometry [5].
Antioxidant Enzyme Activities:
Total Antioxidant Capacity: The FRAP (Ferric Reducing Antioxidant Power) assay measures the reduction of ferric-tripyridyltriazine complex to the ferrous form at low pH, monitored at 593 nm, providing an integrated assessment of antioxidant potential in biological samples [5].
Diagram 1: Experimental workflow for evaluating this compound's effects in CFA-induced arthritis model
The comprehensive assessment of oxidative stress requires an integrated approach that combines multiple methodologies to generate a complete picture of the redox status. The following workflow illustrates the recommended strategy for evaluating this compound's effects on oxidative stress parameters:
Diagram 2: Comprehensive oxidative stress assessment workflow
The accumulating evidence on this compound's antioxidant and anti-inflammatory properties supports its potential therapeutic applications in various oxidative stress-mediated disorders. Future research should focus on:
Elucidating Molecular Mechanisms: While this compound has demonstrated efficacy in modulating the Nrf2 pathway, detailed investigations are needed to identify specific molecular targets and signaling pathways through which this compound exerts its antioxidant effects. Studies should examine this compound's interactions with key redox-sensitive transcription factors and signaling molecules.
Biomarker Validation in Clinical Trials: The translation of this compound's therapeutic potential to human applications requires well-designed clinical trials with prospective biomarker validation. Such trials should incorporate comprehensive oxidative stress marker assessments following established guidelines to ensure reliable and interpretable results [7] [6].
Formulation Optimization: Research should focus on developing optimized delivery systems to enhance this compound's bioavailability, including nanoformulations, liposomal encapsulation, or prodrug approaches that could improve its therapeutic index.
Combination Therapies: Investigating this compound's potential in combination with conventional therapeutics may reveal synergistic effects that could allow for dose reduction of standard medications while maintaining efficacy and reducing adverse effects.
When designing future studies on this compound, researchers should adhere to established guidelines for measuring reactive oxygen species and oxidative damage to ensure methodological rigor and reproducibility [6]. Particular attention should be paid to the specificity of assays, appropriate controls, and validation of methods in specific experimental contexts.
For flavonoids like fustin and the closely related fisetin, poor aqueous solubility is a primary bottleneck in drug development [1] [2]. This leads to low bioavailability, limiting the compound's therapeutic potential. Fisetin, for example, demonstrates significant neuroprotective effects but its application is hindered by "less aqueous solubility, bioavailability, and blood-brain barrier (BBB) permeability" [2]. The strategies below are designed to overcome these exact challenges.
The table below summarizes the core techniques you can employ to enhance the solubility of this compound.
| Technique | Mechanism of Action | Key Advantages | Reported Solubility Enhancement (for Fisetin) |
|---|---|---|---|
| Cycloamylose Encapsulation [1] | Forms an inclusion complex, shielding the hydrophobic molecule. | Improved solution stability; uses enzymatic process. | "Improved low water solubility of fisetin by enzymatic encapsulation reaction using cycloamylose" [1]. |
| Nanoemulsion (NE) [2] | Encapsulation in nano-sized oil droplets stabilized by surfactants. | Enhances oral bioavailability and BBB permeability. | Solubility in Capmul MCM EP/NF (oil): 2.4 mg/mL [2]. |
| Amorphous Solid Dispersions (ASD) [3] | Converts crystalline API to higher-energy amorphous form within a polymer matrix. | Faster dissolution rates and increased apparent solubility. | A widely applicable and effective technology for poorly soluble actives [3]. |
| Nanomilling [4] | Reduces particle size to sub-micron range, increasing surface area. | Nearly universal approach; can be used for various dosage forms. | Increases dissolution rate by increasing surface area-to-volume ratio [4]. |
This protocol is adapted from a study on Fisetin Nanoemulsion (FS-NE) for Alzheimer's disease [2].
The following diagram illustrates the workflow for this protocol:
This is a standard protocol to determine the maximum equilibrium solubility of a compound [5].
Problem: Nanoemulsion Instability (Droplet Coalescence)
Problem: Recrystallization in Amorphous Solid Dispersions
Problem: Low Drug Loading in Cyclodextrin Complexes
Beyond the techniques above, you may also consider:
For any new chemical entity like fustin, stability must be determined empirically. The following table outlines the standard storage conditions for long-term and accelerated stability testing as defined by the International Council for Harmonisation (ICH), based on the climatic zone of the market [1].
| Study Type | Climatic Zone | Temperature | Relative Humidity | Minimum Duration |
|---|---|---|---|---|
| Long-Term [1] | Zone I (Temperate) | 21°C ± 2°C | 45% ± 5% | 12 months |
| Zone II (Mediterranean/Subtropical) | 25°C ± 2°C | 60% ± 5% | 12 months | |
| Zone III (Hot, Dry) / IVa (Hot, Humid) | 30°C ± 2°C | 35% ± 5% / 65% ± 5% | 12 months | |
| Accelerated [1] | All Zones | 40°C ± 2°C | 75% ± 5% | 6 months |
| Intermediate [1] | All Zones | 30°C ± 2°C | 65% ± 5% | 6 months |
| Long-Term (Refrigerated) [1] | All Zones | 5°C ± 3°C | N/A | 12 months |
| Long-Term (Frozen) [1] | All Zones | -15°C ± 5°C | N/A | 12 months |
Based on general guidelines for pharmaceutical stability testing, here are the key methodologies you can adapt for this compound [2].
The table below lists key analytical methods used to detect chemical and physical changes in a substance over time [2].
| Attribute to Monitor | Recommended Analytical Techniques |
|---|---|
| Chemical Identity & Purity | High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Peptide Mapping [2] |
| Degradation Products | HPLC with UV/PDA/DAD detectors, LC-MS/MS to identify and characterize impurities [2] |
| Physical Form & Structure | Gel Electrophoresis (SDS-PAGE), Capillary Electrophoresis (CE), Circular Dichroism (CD), FTIR Spectroscopy [2] |
| Aggregation | Size-Exclusion Chromatography (SEC), Analytical Ultracentrifugation [2] |
The following diagram outlines the logical workflow for conducting a comprehensive stability study, from initial stress testing to final storage recommendation.
Q: What is the primary goal of forced degradation studies? A: The main goal is to understand the intrinsic stability of this compound by simulating extreme conditions. This helps identify potential degradation products and pathways (like hydrolysis, oxidation, or photolysis) and, most critically, ensures that the analytical methods you develop can reliably detect and separate this compound from its degradation products [2].
Q: Our analytical methods failed to detect degradation in the accelerated study. Is this a good sign? A: Not necessarily. This could indicate that your methods are not "stability-indicating." The purpose of accelerated studies is to force changes that predict long-term behavior. If no degradation is observed, your methods may not be sensitive enough. This underscores the importance of first validating methods with forced degradation studies [2].
Q: How do we determine the appropriate storage condition for this compound? A: The storage condition is determined by evaluating the data from long-term studies. If the this compound remains within specified acceptance criteria for an extended period (e.g., 24 months) under a specific set of conditions (e.g., 25°C/60% RH), that becomes the recommended storage condition. Accelerated data supports this by providing a prediction of stability behavior and helping to understand the effect of short-term excursions outside the label storage conditions [1].
Q: What are the consequences of improper temperature control during storage? A: Temperature excursions can lead to a loss of potency and efficacy, rendering the material unsuitable for use. For temperature-sensitive products, this is a major cause of waste and financial loss in the pharmaceutical industry, underscoring the need for rigorous monitoring and controlled storage environments [3] [4].
You can structure your FAQ and troubleshooting guides using the following approach, which is adapted from common challenges in bioactive compound extraction.
Frequently Asked Questions (FAQs)
Q: What are the key factors that affect fustin extraction yield?
Q: My extraction yield is lower than expected. What should I check first?
Q: How can I reduce solvent use while maintaining yield?
For a rigorous optimization, using a statistical approach like Response Surface Methodology (RSM) is highly recommended. Below is a template for an experimental protocol based on this method.
Protocol: Optimizing this compound Extraction Using Response Surface Methodology (RSM)
To manage the data from such an experiment, you can structure it as follows:
| Experimental Run | Independent Variable A: Ethanol (%) | Independent Variable B: Temperature (°C) | Independent Variable C: Time (min) | Response: this compound Yield (mg/g) |
|---|---|---|---|---|
| 1 | -1 (e.g., 50) | -1 (e.g., 40) | 0 (e.g., 60) | ... |
| 2 | +1 (e.g., 80) | -1 (e.g., 40) | 0 (e.g., 60) | ... |
| 3 | -1 (e.g., 50) | +1 (e.g., 70) | 0 (e.g., 60) | ... |
| ... | ... | ... | ... | ... |
| n | 0 (e.g., 65) | 0 (e.g., 55) | 0 (e.g., 60) | ... |
The workflow for this systematic approach is summarized in the following diagram:
A dose-response curve represents the relationship between the dose of a compound and the magnitude of the effect it produces in a test population or biological system [1]. Here are the key parameters you will establish and measure:
| Parameter | Description & Significance |
|---|---|
| Threshold | The lowest dose at which a discernible biological effect is observed [1]. |
| ED50 (Median Effective Dose) | The concentration that produces a response halfway between the baseline (no compound) and maximal effect. A key measure of potency [1]. |
| Maximal Response (Efficacy) | The largest possible effect a compound can produce, regardless of dose. This indicates the compound's efficacy [1]. |
| Slope | The steepness of the curve, indicating how small changes in dose affect the magnitude of the response [1]. |
The following diagram outlines the key stages for establishing a dose-response curve, from system preparation to data analysis.
Here is a detailed breakdown of the steps outlined in the workflow:
Define the Biological System and Response
Treatment Series
Response Measurement and Data Analysis
Here are solutions to common problems encountered during dose-response experiments:
| Problem | Possible Causes | Troubleshooting Guide |
|---|
| Shallow or No Curve | • Compound not soluble/bioavailable. • Wrong biological system or endpoint. • Compound is inactive. | • Check solubility and use appropriate vehicle. • Verify target expression in your system. • Confirm compound activity with a positive control. | | High Variability | • Poor technique in dosing or assay. • System not stable/healthy. • Inconsistent cell seeding. | • Ensure consistent pipetting and mixing. • Monitor cell viability and passage number. • Standardize all experimental procedures. | | Incomplete Curve (No Plateau) | • Insufficient dose range (too narrow). • Compound toxicity at high doses. | • Widen the dose range on both ends. • Include a cell viability assay alongside your primary readout. | | "Biphasic" Response | • Multiple targets with different affinities. • Off-target effects at high concentrations. | • Test the compound on related but distinct assays/targets. • Literature review for known polypharmacology of this compound. |
If your work on this compound is part of a drug development pipeline, you should be aware of the broader context:
This section provides key information on the bioactivity and experimental use of the flavonoid this compound, isolated from Cotinus coggygria heartwood.
Q1: What is the evidence for this compound's anti-inflammatory activity in colitis models? A1: A 2025 study demonstrated that this compound significantly alleviates symptoms in a rat model of TNBS-induced colitis [1]. The proposed mechanism involves the suppression of the NF-κB signaling pathway, a key regulator of inflammation [1].
Q2: What is a standard experimental protocol for oral administration of this compound? A2: The methodology from recent publications can serve as a detailed guide [1].
| Parameter | Specification |
|---|---|
| Compound | This compound (isolated from Cotinus coggygria heartwood) [1] |
| Dosage | 20 mg/kg [1] |
| Route | Oral administration (e.g., via gavage) [1] |
| Treatment Duration | 8 days [1] |
| Disease Model | TNBS-induced colitis in Wistar rats [1] |
| Key Outcomes | Reduced epithelial destruction, inflammatory infiltration, edema, and NF-κB expression [1] |
| Reported Bioactivity | Model/Context |
|---|---|
| Gastroprotective Effect | Rat model of indomethacin-induced gastric ulceration [1] |
| Antiproliferative Activity | Against breast and colon cancer cell lines [1] |
| Anti-arthritic Effect | Adjuvant-induced arthritis model [1] |
Challenge: Inconsistent bioactivity results in in vivo models. Recommendation: Verify the purity and structural integrity of your this compound isolate. Furthermore, as vehicle choice can impact compound solubility, bioavailability, and even animal physiology, a carefully optimized formulation is essential. You may need to test different pharmaceutically acceptable vehicles.
Challenge: Unclear mechanism of action for a new research hypothesis. Recommendation: The NF-κB pathway is a well-established target for this compound in colitis [1]. Consider investigating its role in your specific model. You can also explore other common inflammatory pathways, such as MAPK or JAK-STAT.
The diagram below illustrates the mechanism of this compound in alleviating TNBS-induced colitis, based on the stated research findings [1].
Diagram Summary: The graphic shows how the inflammatory agent TNBS triggers a cascade leading to tissue damage through NF-κB activation. This compound intervention suppresses NF-κB, resulting in significant tissue protection [1].
The search results do not specify the vehicle used in the cited this compound studies. Selecting an appropriate vehicle is non-trivial and depends on the compound's solubility (e.g., aqueous, DMSO, oil-based) and the need for biocompatibility with your experimental model.
Q1: What is the biological significance of fustin, and why is analyzing its tissue distribution important? this compound is a plant-derived bioflavonoid from Toxicodendron vernicifluum (or Rhus verniciflua). It has demonstrated therapeutic potential, including anti-ulcerative, anti-inflammatory, and antioxidant properties [1]. Understanding its tissue distribution is crucial for drug development because it helps researchers confirm that this compound reaches its intended site of action (e.g., the gastric mucosa for ulcer treatment) and provides insights into its pharmacokinetic profile [1].
Q2: I could not find a standard protocol for this compound tissue distribution. What are my options? The absence of a standard protocol is a common challenge in novel research. The most viable strategy is to adapt a general methodology used for visualizing other small molecules in tissue. A highly relevant and advanced technique is Mass Spectrometry Imaging (MSI), specifically Matrix-Assisted Laser Desorption/Ionization (MALDI)-MSI. The table below summarizes a related method used for short-chain fatty acids (SCFAs), which can serve as a template [2].
Table 1: Adapted Experimental Protocol for Metabolite Imaging via On-Tissue Derivatization
| Protocol Step | Key Details from SCFA Analysis [2] | Considerations for this compound |
|---|
| Tissue Preparation | - Fresh mouse digestive tract tissue frozen in 2% carboxymethylcellulose.
Q3: What is the core experimental workflow for this method? The workflow involves a multi-stage process to go from a tissue sample to a spatial distribution map, building upon the methodology used for SCFAs [2]. The diagram below outlines this workflow.
Q4: What are common issues and troubleshooting tips for this workflow? Here are some potential problems and solutions based on the general methodology.
Table 2: Troubleshooting Guide for MALDI-MSI Experiments
| Problem | Possible Cause | Solution |
|---|
| Weak or No Signal | - Incorrect matrix choice.
To establish a robust method for this compound, I suggest you:
The following workflow is adapted from a research study that successfully identified drugs and their metabolites in human urine, a process directly transferable to identifying flavonoid compounds like fustin and its metabolites [1].
Sample Preparation (Urine)
LC-MS/MS Analysis
The workflow for this protocol can be summarized as follows:
After acquiring raw MS data, computational tools are essential for annotating metabolites. The strategy below leverages molecular networking, a powerful approach for visualizing and annotating related metabolites based on spectral similarity [2] [1].
Molecular Networking Workflow
The following diagram illustrates the data analysis workflow and the logical structure of a molecular network:
Here are solutions to frequently encountered problems in metabolite identification.
| Issue | Possible Cause | Solution |
|---|---|---|
| Poor MS/MS fragmentation | Incorrect collision energy; Low abundance | Optimize collision energy; Pre-concentrate sample |
| High background noise | Complex sample matrix; Contaminated LC system | Improve chromatographic separation (clean column, adjust gradient); Use blanks |
| Low annotation rate | Limited spectral libraries; In-silico tool performance | Use multiple in-silico tools; Apply molecular networking for structural similarity search [2] |
| Retention time shift | Column degradation; Unstable chromatographic conditions | Use internal standards for alignment; Re-equilibrate/replace column |
| Inconsistent results | Sample degradation; Instrument drift | Use fresh/properly stored samples; Follow strict QC protocols |
Q1: What is the advantage of using molecular networking over simple library searching? Molecular networking does not rely solely on existing libraries. It visually clusters structurally related molecules, allowing you to annotate novel or unregistered metabolites based on their similarity to known compounds in the same network. This is crucial for discovering new metabolites of this compound that are not in any database [2] [1].
Q2: Only about 10% of my metabolites are annotated. How can I improve this? This is a common challenge. To improve annotation rates:
Q3: What are the confidence levels for metabolite identification? The Metabolomics Standards Initiative (MSI) has defined levels of confidence [2]:
The following table consolidates the key quantitative data available from in vivo studies, which can inform dose selection and experimental design.
| Study Model | Administered Dose | Key Findings & Effects | Reported Plasma Concentrations |
|---|
| Adjuvant-Induced Arthritis (Rat) [1] | 50 and 100 mg/kg (oral, for 21 days) | Dose-dependent reduction in paw volume and arthritic score. Restoration of oxidative stress markers (MDA, GSH, SOD, CAT). Down-regulation of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β). | Not measured. | | Neuroprotective Model (SK-N-SH cells) [2] | In vitro (cell culture) | Suppressed 6-OHDA-induced increases in ROS and intracellular Ca²⁺. Blocked increases in Bax/Bcl-2 ratio, caspase-3 activity, and p38 phosphorylation. | Not applicable. | | Lodenafil carbonate (as a pharmacokinetic reference) [3] | 10 mg (oral, in dogs) | A related flavonoid-based drug showed high first-pass metabolism, with a prodrug Cmax of 11 ng/mL and its active form reaching 1357 ng/mL. | ~11 ng/mL (prodrug), ~1357 ng/mL (active metabolite) |
Based on common challenges in quantifying plant-derived flavonoids in biological matrices, here is a guide for troubleshooting method development.
The main challenges stem from this compound's physicochemical properties and low concentration in plasma:
Low recovery indicates poor extraction efficiency. Consider these steps:
The following diagram outlines the logical workflow for troubleshooting low recovery.
While specific protocols for this compound are not available, the general principles from the search results can guide your methodology.
Currently, the pharmacokinetic profile of this compound, including its absorption, distribution, and most importantly, its measurable concentration in plasma, remains a significant knowledge gap. Future research should prioritize the development and validation of a robust bioanalytical method (e.g., LC-MS/MS) to accurately quantify this compound and its metabolites in plasma. This is a critical step to translate the promising preclinical efficacy of this compound into a viable drug candidate.
For researchers, the challenge is often not just preventing degradation but deliberately inducing it for specific proteins. The following diagram illustrates the two primary small-molecule-based strategies for Targeted Protein Degradation.
Diagram: Strategies for Targeted Protein Degradation. This figure illustrates the mechanistic differences between traditional PROTACs and a bioorthogonal recruitment approach, both leading to ubiquitination and proteasomal degradation of the target protein [1].
The following table summarizes core methodologies used in developing targeted degradation systems, as highlighted in recent literature.
| Method / Tool | Key Components | Primary Application | Considerations |
|---|---|---|---|
| PROTACs [1] | POI ligand, E3 ligase ligand, chemical linker (e.g., PEG). | Degrading proteins with known small-molecule binders. | Requires a pre-existing high-affinity ligand for the POI; linker length and composition are critical for efficacy [1]. |
| Bioorthogonal E3 Recruitment [1] | Unnatural Amino Acid (UAA, e.g., TetF), bioorthogonal E3 ligase ligand (e.g., sTCO-CRBN). | Site-specific degradation of proteins without known ligands. | Allows precise mapping of degradable positions on a protein surface; efficiency is site-dependent [1]. |
| BioPROTACs [2] | Target-binding protein (e.g., scFv antibody fragment) fused to an E3 ligase domain. | Degrading specific protein states (e.g., misfolded) while sparing others (e.g., native). | High specificity for target epitopes; larger size than small molecules may affect cellular delivery [2]. |
Q1: What should I do if my PROTAC is not inducing degradation? This is a common hurdle. The following troubleshooting workflow can help you identify the issue.
Diagram: PROTAC Troubleshooting Workflow. A systematic approach to diagnosing a non-functional PROTAC, from verifying complex formation to checking for the characteristic "hook effect" [1].
Q2: My target protein has no known small-molecule binder. How can I degrade it? The Bioorthogonal E3 Recruitment method is designed for this purpose [1]. The core protocol involves:
Q3: How can I achieve selectivity, for example, degrading a misfolded protein but not its healthy version? BioPROTACs are an excellent strategy here [2]. The development protocol involves:
Cross-reactivity occurs when an antibody or detection system binds to molecules that are structurally similar to the target analyte, leading to potential false positives or overestimation of the target's concentration [1]. This is a common challenge in immunoassays and other binding assays.
The general formula for calculating cross-reactivity (CR) in a competitive immunoassay is [2]: Cross-reactivity (CR) = [IC50 (Target Analyte) / IC50 (Cross-reactant)] × 100% A lower CR percentage indicates a more specific assay.
Here are common issues and solutions based on general cross-reactivity principles that can be applied to various compounds, including fustin.
| Issue | Possible Cause | Suggested Solution |
|---|---|---|
| High background/ false positives | Non-specific binding or interference from matrix components [1]. | Optimize sample dilution; include blocking agents; use more specific monoclonal antibodies [1]. |
| Overestimation of analyte concentration | Structural analogs in the sample are cross-reacting with the detection antibodies [3] [1]. | Use an assay format with lower inherent cross-reactivity (e.g., LC-MS/MS); employ a heterologous assay design [4] [2]. |
| Assay lacks sensitivity & specificity | Reagent concentrations are too high, reducing selectivity [2]. | Shift to lower concentrations of antibodies and competing antigens; reduce interaction times to favor high-affinity binders [2]. |
| Inconsistent results between platforms | Different assay formats (e.g., ELISA vs. FPIA) have different cross-reactivity profiles for the same antibodies [2]. | Re-validate the method when changing platforms; choose a format that aligns with required specificity [2]. |
When direct data for a compound is unavailable, these established methodologies can be used to characterize and troubleshoot cross-reactivity.
The following diagram outlines a general workflow you can adapt to systematically investigate cross-reactivity for a compound like this compound.
Can cross-reactivity be changed without finding new antibodies? Yes, it can be modulated. Using an assay format that operates with lower concentrations of antibodies and antigens (e.g., some fluorescence-based assays vs. ELISA) can significantly reduce cross-reactivity and increase specificity. Furthermore, even within the same format, varying the ratio of immunoreactants or shifting from equilibrium to kinetic reaction modes can alter selectivity [2].
What is the key advantage of LC-MS/MS over immunoassays for specificity? LC-MS/MS is a "platform-based" method that does not rely on antibody-antigen binding. It identifies molecules based on their mass-to-charge ratio, allowing it to distinguish between the target analyte and its structural analogs with high precision, thereby eliminating immunological cross-reactivity [5] [4].
Are monoclonal antibodies (mAbs) always better than polyclonal antibodies (pAbs) for avoiding cross-reactivity? Generally, yes. mAbs recognize a single epitope, which typically provides higher specificity. pAbs are a mixture of antibodies that recognize multiple epitopes, which can offer higher sensitivity but may also be more cross-reactive. A common strategy is to use a mAb for capture to ensure specificity and a pAb for detection to boost sensitivity [1].
Q: What are established methods for the analysis of fustin? A: this compound can be isolated and quantified using chromatographic techniques, primarily Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with UV or mass spectrometry (MS) detection [1] [2].
The table below summarizes key parameters from validated methods for the analysis of this compound and a closely related flavonoid, fisetin.
| Analyte | Sample Matrix | Extraction Method | HPLC Conditions | Detection | Retention Time (min) | Linear Range | Key Findings/Application |
|---|
| This compound | Cotinus coggygria wood extract | Solid-phase extraction [1] | Column: Ether-linked phenyl Mobile Phase: Water, methanol, acetonitrile with 0.02% TFA [1] | HPLC/UV/MS | Not Specified | Not Fully Detailed | Method identified this compound as a dominant compound (0.33-0.59%) in the wood extract [1] | | This compound | Rodent brain tissue homogenate | Homogenization in radioimmunoprecipitation assay (RIPA) buffer [3] | Not the focus of the study | Not the focus of the study | Not Applicable | Not Applicable | Demonstrated neuroprotective effects in a Huntington's disease model; study focused on in-vivo efficacy [3] | | Fisetin (Related flavonoid) | Rat plasma | Protein Precipitation [2] | Column: C-18 RP Mobile Phase: Acetonitrile & 0.2% orthophosphoric acid (30:70, v/v) [2] | UV at 362 nm | 8.3 | 25–125 ng/mL | Validated RP-HPLC method for a flavonoid in plasma; technique is transferable to this compound [2] |
Q: What is a detailed protocol for extracting and analyzing this compound from plant material? A: Here is a methodology adapted from the research on Cotinus coggygria wood [1].
1. Sample Preparation & Extraction:
2. Sample Clean-up (SPE):
3. HPLC/UV/MS Analysis:
The following workflow outlines a logical approach to diagnose and resolve common problems encountered during this compound analysis.
For reliable this compound analysis, pay close attention to these factors based on the literature:
Here is a potential structure for your technical support center, with a sample FAQ and a corresponding experimental workflow visualized with Graphviz.
Q1: What are the expected solubility properties of fustin in common biological buffers?
Q2: Our cell viability assays are showing high variability when testing this compound. What could be the cause?
For easy comparison, you can structure key protocol parameters in a table. Below is an example for a hypothetical cell culture assay.
Table: Example Parameters for this compound Treatment in Cell Culture
| Parameter | Condition 1 | Condition 2 | Notes |
|---|---|---|---|
| Stock Solvent | DMSO | Ethanol | Final solvent concentration should not exceed 0.1% |
| Working Concentration | 10 µM | 100 µM | Prepare a dilution series from a high-concentration stock |
| Treatment Duration | 24 hours | 48 hours | Protect culture plates from light if necessary |
| Assay Type | MTT | Western Blot | Ensure assay compatibility with the compound |
The following Graphviz diagram outlines a generalized workflow for a drug treatment experiment, which you can adapt for this compound.
Diagram Title: In Vitro Drug Treatment and Assay Workflow
The following table summarizes the universal strategies identified for controlling batch-to-batch variability, drawn from industrial best practices [1].
| Strategy | Description & Implementation | Goal |
|---|---|---|
| Raw Material Control | Source materials from trusted suppliers; perform thorough supplier audits. | Minimize variability introduced by substandard inputs. |
| Process Standardization | Establish clear, unambiguous protocols and operating procedures for all steps. | Reduce human-induced errors and improvisation. |
| Advanced Process Control | Implement control strategies like Iterative Learning Control (ILC) and Model Predictive Control (MPC) [2]. | Correct for batch-to-batch and within-batch disturbances and uncertainties. |
| Stringent Quality Control (QC) | Regular testing of raw materials, intermediate products, and final batches. | Identify and rectify inconsistencies early in the production process. |
| Automation & Technology | Use automated systems for dosing and blending; integrate real-time monitoring. | Eliminate human error and allow for swift detection of deviations. |
| Environmental Management | Closely monitor and control temperature, humidity, and air quality in the lab/facility. | Minimize variability caused by external factors. |
While specific issues for "fustin" are not available, here are common problems in bioproduction and their potential solutions based on general research principles.
Problem: Low or Variable Product Yield
Napg, Rab5A), which has been shown to increase IgG yield by up to 60% in CHO cells [3].Problem: Unstable or Aggregating Product
Problem: Inconsistent Analytical Results
For a research team aiming to establish a robust process, the following workflow integrates the strategies above. This workflow is also depicted in the diagram below.
The workflow for managing batch consistency involves four key phases. In Phase 1: Define & Control, you must first define Critical Quality Attributes and then standardize raw materials and experimental protocols [1] while validating analytical methods to ensure measurement accuracy [5]. Phase 2: Establish Strategy involves creating a control system that may include advanced methods like Iterative Learning Control for batch-to-batch adjustments [2]. Phase 3: Implement & Monitor is the execution stage where you collect batch data on yield and purity. Phase 4: Continuous Improvement closes the loop by analyzing data for variability trends and troubleshooting specific issues, which leads to updated control strategies and protocols for refined implementation.
Flavonoids are a large group of polyphenolic compounds with a common C6-C3-C6 skeletal structure [1] [2]. Their antioxidant activity is primarily attributed to their ability to donate hydrogen atoms or electrons to stabilize free radicals [3]. The specific mechanism and potency are highly dependent on their molecular structure [3] [1].
The diagram below illustrates the primary antioxidant mechanisms of flavonoids.
Key structural features that enhance antioxidant activity include [3] [1]:
3',4'-dihydroxy arrangement (catechol structure) in ring B significantly increases radical scavenging.Despite a comprehensive search, specific quantitative data on this compound's antioxidant activity was not available in the retrieved literature. Here is what is known about its classification:
The table below summarizes how this compound's core structure compares to other major flavonoid subclasses, explaining the general trends in antioxidant potency.
| Flavonoid Subclass | Example Compound | Key Structural Features | General Antioxidant Potential & Notes |
|---|---|---|---|
| Flavanonol | This compound | Saturated C2-C3 bond, hydroxyl at C3 [4]. | Theoretical Potential: Lower than flavonols due to lack of C2-C3 double bond. Specific quantitative data from direct comparisons is lacking in the search results. |
| Flavonol | Quercetin | C2-C3 double bond, hydroxyl at C3, catechol group in Ring B [5] [4]. | Very High. Often used as a benchmark in antioxidant studies [3] [5]. |
| Flavone | Luteolin, Apigenin | C2-C3 double bond. Lacks hydroxyl at C3 [5] [4]. | Moderate to High. Activity depends heavily on hydroxylation pattern [5]. |
| Flavanone | Naringenin, Hesperidin | Saturated C2-C3 bond [4] [2]. | Moderate. Generally lower activity than flavonols due to saturated bond [6]. |
| Flavan-3-ol | Catechin, Epicatechin | Saturated C2-C3 bond, hydroxyl at C3 [4]. | Moderate to High. Known for metal-chelating ability [4]. |
The table below summarizes key experimental findings on fustin's effects, both alone and in combination with EGCG.
| Compound / Combination | Experimental Model | Key Quantitative Results | Observed Effects & Mechanisms | Selectivity |
|---|
| This compound + EGCG (Synergistic Combination) | - In vitro: Multiple myeloma cells
For researchers looking to replicate or build upon these findings, here are the methodologies from the key studies.
This protocol is used to evaluate the synergistic potentiation of EGCG's anticancer effect by this compound, focusing on the eNOS/cGMP pathway [1].
This methodology is used for the initial screening of cytotoxic compounds from plant extracts, including this compound [2].
SI = IC50 (normal MRC-5 cells) / IC50 (cancer cells).The diagram below illustrates the proposed mechanism by which the combination of this compound and EGCG synergistically activates the eNOS/cGMP axis to induce selective cancer cell death, as revealed by the research [1].
| Disease Model | Experimental Subject | Key Findings & Efficacy | Dosage | Proposed Mechanisms of Action |
|---|---|---|---|---|
| Diabetes Mellitus [1] | Rats (High-fat diet & Streptozotocin-induced) | ↓ Blood glucose, ↓ triglycerides, ↓ total cholesterol, ↑ HDL, ↓ liver enzymes (ALT, AST), ↑ insulin, ↓ oxidative stress (↑ GSH, SOD, CAT), ↓ inflammation (TNF-α) | 50 & 100 mg/kg/day for 42 days | Antioxidant; Anti-inflammatory; Improves lipid and glucose metabolism [1]. |
| Rheumatoid Arthritis [2] | Rats (Adjuvant-Induced) | ↓ Hind paw volume, ↓ arthritic score, ↓ pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), ↓ oxidative stress (↑ GSH, SOD, CAT, ↓ MDA) | 50 & 100 mg/kg/day for 21 days | Inhibits pro-inflammatory cytokine production; Antioxidant; Modulates the Nrf2 pathway [2]. |
For researchers looking to replicate or build upon these studies, here is a detailed breakdown of the methodologies used in the key preclinical studies.
Antidiabetic Study Protocol [1]
Anti-Arthritic Study Protocol [2]
The preclinical studies suggest that this compound's effects are mediated through the modulation of key signaling pathways involved in inflammation and oxidative stress. The diagram below synthesizes these proposed mechanisms.
The Therapeutic Index (TI) is a quantitative measurement of a drug's safety, representing the ratio between the toxic dose and the therapeutically effective dose [1] [2]. A higher TI indicates a wider safety margin.
The standard formulas for its calculation are [1] [2]:
The related concept of the Therapeutic Window refers to the range of doses between the minimum effective concentration (MEC) and the minimum toxic concentration (MTC), which is the optimal range for safe and effective treatment [3].
A 2024 study investigated the anticancer mechanisms of this compound on triple-negative breast cancer cells (MDA-MB-231) but did not report its therapeutic index [4]. The research focused on identifying molecular targets and mechanisms rather than establishing full dose-response relationships for toxicity and efficacy.
Key findings from this study include:
| Finding | Experimental Method Used |
|---|---|
| Induction of early/late apoptosis and necrosis | Fluorescence microscopy analysis |
| Inhibition of cancer cell migration | Wound healing assay |
| Identification of key gene targets (CDKN1A, ATM, MYC) | Quantitative reverse transcription polymerase chain reaction (qRT-PCR) and bioinformatic analysis |
To calculate this compound's therapeutic index, you would need to design experiments to determine the ED₅₀ and TD₅₀ (or LD₅₀) values. The following workflow outlines the key stages of this process:
Determining ED₅₀ (Effective Dose):
Determining TD₅₀ (Toxic Dose):
In Vivo Validation:
The existing findings on this compound's pro-apoptotic effects and gene regulation are promising for its development as an anticancer agent [4]. To advance this research:
A robust validation strategy typically integrates three key areas of investigation, moving from a computational to a functional understanding of the compound's action.
The table below summarizes the key experimental and computational approaches used in cross-species validation.
| Methodology | Primary Application | Key Insights from Search Results |
|---|
| Bioinformatic Analysis [1] [2] [3] | • Evolutionary conservation of drug targets. • Prediction of species susceptibility. | • Tools like SeqAPASS use sequence/structure alignment to evaluate target conservation [1] [3]. • Cross-species signaling pathway analysis identifies pathways with consistent/inconsistent activity trends [2]. | | Molecular Docking [3] | • Predicting ligand-receptor binding affinity across species. | • A cross-species molecular docking method screens one chemical against various species' protein orthologs [3]. • Uses metrics like docking score and interaction fingerprints to predict susceptibility [3]. | | In Vitro Cell-Based Potency Assays [4] | • Quantifying functional biological activity. | • Cell-based potency assays (CBPAs) can demonstrate equivalence to animal bioassays (e.g., for botulinum toxin), supporting human efficacy predictions [4]. | | Adverse Outcome Pathway (AOP) Framework [5] | • Structuring mechanistic data from molecular event to adverse effect. | • The AOP framework helps extrapolate effects by defining the Taxonomic Domain of Applicability, based on conservation of key events [5]. |
Here is a deeper dive into the workflows for two of the core methodologies.
This bioinformatic approach helps select the most relevant animal models by analyzing conservation of disease mechanisms [2].
Workflow Description:
This computational method provides a line of evidence for predicting species susceptibility by simulating how a chemical interacts with a protein target across different species [3].
Workflow Description:
To build a compelling case for this compound's cross-species efficacy, you could structure your research as follows:
Biomarker validation is a rigorous, multi-phase process designed to ensure that a biomarker is reliable, accurate, and clinically meaningful. The following workflow outlines the key stages from initial discovery to clinical implementation.
For any biomarker, its intended use (e.g., diagnostic, prognostic, predictive) dictates the specific validation requirements. The table below summarizes the core performance metrics that must be evaluated and the experimental protocols used to assess them [1] [2] [3].
| Category | Key Performance Metrics | Experimental Protocols & Considerations |
|---|---|---|
| Analytical Validity | Sensitivity, Specificity, Accuracy, Precision (repeatability & reproducibility), Lower Limit of Quantification (LLOQ), dynamic range, robustness/stability [2] [3]. | Experiments involve repeated analysis of quality control (QC) samples at multiple concentrations across different days, analysts, and instruments. A pre-defined validation plan is critical [3]. |
| Clinical Validity | In diseased vs. healthy cohorts: Sensitivity, Specificity, Positive/Negetive Predictive Value, Discriminative power (ROC AUC), Calibration (risk estimation accuracy) [1] [2]. | Validation using independent sample sets from well-defined patient cohorts. Assess ability to distinguish relevant clinical groups and correlate with clinical outcomes [1] [2]. |
| Statistical & Trial Design | Control for bias (randomization, blinding), multiple comparisons (False Discovery Rate), interaction test for predictive biomarkers [1] [4]. | Pre-planned statistical analysis is essential. Prognostic biomarkers require an association test with outcome; predictive biomarkers require a treatment-by-biomarker interaction test within a randomized trial [1]. |
A flexible yet rigorous framework endorsed by experts is "fit-for-purpose" validation [3]. This approach tailors the level of validation stringency to the biomarker's specific application and stage of development.
Your search for "activity assessment" might also relate to digital biomarkers. These are derived from sensor data (e.g., wearables) and measure physiological or behavioral activity [5]. Their validation presents unique challenges, as they are often fluid, multi-dimensional patterns rather than static molecular measurements, and may require new regulatory pathways [5].